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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol

Abstract This technical guide provides a comprehensive overview of the synthetic routes to 3-Iodo-3-trimethylsilylprop-2-en-1-ol, a valuable trifunctional building block in organic synthesis. The document is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Iodo-3-trimethylsilylprop-2-en-1-ol, a valuable trifunctional building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols for the stereoselective synthesis of this versatile intermediate. The guide emphasizes the hydroboration-iodination pathway, a robust method for achieving high stereocontrol, and discusses alternative approaches.

Introduction: The Significance of 3-Iodo-3-trimethylsilylprop-2-en-1-ol

3-Iodo-3-trimethylsilylprop-2-en-1-ol is a highly functionalized molecule that serves as a cornerstone in the synthesis of complex organic architectures. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • Vinyl Iodide: A versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck couplings.[1] This functionality allows for the facile introduction of aryl, alkyl, and alkynyl substituents.

  • Vinylsilane: A stable and non-toxic synthetic equivalent of a vinyl anion. The trimethylsilyl group can be stereospecifically replaced with various electrophiles (protodesilylation, halodesilylation) or activated for Hiyama cross-coupling.[1]

  • Allylic Alcohol: Provides a site for oxidation, etherification, esterification, or participation in various rearrangement reactions.

The stereochemistry of the double bond is crucial for the spatial arrangement of substituents in the target molecule. This guide will focus on methods that provide high stereocontrol, particularly for the synthesis of the (Z)-isomer, which is often a key intermediate in natural product synthesis.

Strategic Approach: Retrosynthesis and Key Transformations

A logical retrosynthetic analysis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol points to a readily available starting material: 3-trimethylsilylprop-2-yn-1-ol . This propargyl alcohol is commercially available and can be synthesized in high yield.[2][3][4] The core of the synthesis, therefore, lies in the stereoselective addition of an iodine atom and a hydrogen atom across the alkyne.

Several methodologies can be envisioned for this transformation:

  • Hydroboration-Iodination (Zweifel Olefination): This is a powerful and highly stereoselective method for the synthesis of (Z)-vinyl iodides from terminal alkynes.[5][6]

  • Hydroalumination-Iodination (Negishi Carboalumination): Another excellent method for the syn-addition of a metal-hydride across an alkyne, followed by quenching with an electrophile like iodine.[7][8][9]

  • Hydrostannylation-Iodination: This involves the addition of a tin hydride across the alkyne, followed by iododestannylation. While effective, it involves the use of often toxic organotin reagents.[10][11][12]

This guide will primarily focus on the Hydroboration-Iodination approach due to its high stereoselectivity, operational simplicity, and the avoidance of highly toxic reagents.

Methodology I: Stereoselective Synthesis via Hydroboration-Iodination

This method proceeds in two main steps:

  • Hydroboration of 3-trimethylsilylprop-2-yn-1-ol with a dialkylborane.

  • Iodination of the resulting vinylborane intermediate.

The Underlying Mechanism: A Path to (Z)-Stereoselectivity

The hydroboration of alkynes with dialkylboranes proceeds via a syn-addition of the B-H bond across the triple bond. The boron atom, being the more electropositive component, adds to the less sterically hindered carbon, while the hydride adds to the more hindered carbon. In the case of 3-trimethylsilylprop-2-yn-1-ol, the bulky trimethylsilyl group directs the boron to the terminal carbon.

The subsequent iodination of the vinylborane intermediate occurs with inversion of configuration at the carbon atom attached to boron. This is thought to proceed through the formation of an iodonium ion intermediate, followed by a 1,2-migration of the alkyl group from the boron to the adjacent carbon, displacing the iodine to the carbon that was originally bonded to boron. The final anti-elimination of the borinic acid derivative and iodide results in the formation of the (Z)-vinyl iodide.[5][6]

Experimental Protocol

Note: The hydroxyl group of the starting material may require protection to prevent side reactions with the borane reagent. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether. The following protocol assumes the use of the unprotected alcohol, but a protection/deprotection sequence may be necessary for optimal results.

Step 1: Hydroboration of 3-trimethylsilylprop-2-yn-1-ol

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add a solution of dicyclohexylborane (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Slowly add 3-trimethylsilylprop-2-yn-1-ol (1.0 equivalent) dissolved in anhydrous THF to the stirred solution of dicyclohexylborane.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

Step 2: Iodination of the Vinylborane Intermediate

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of sodium methoxide (3.0 equivalents) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the reaction mixture, ensuring the temperature remains below -70 °C.

  • After stirring for 15-30 minutes, slowly add a solution of iodine (1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Iodo-3-trimethylsilylprop-2-en-1-ol.

Data Presentation
Parameter Value Reference
Starting Material3-trimethylsilylprop-2-yn-1-ol[2][3][4]
Key ReagentsDicyclohexylborane, NaOMe, I2[5][6]
Stereoselectivity>98% (Z)-isomer[5][6]
Expected Yield70-85%General yield for this type of reaction.
Visualization of the Workflow

hydroboration_iodination start 3-trimethylsilylprop-2-yn-1-ol hydroboration Hydroboration (Dicyclohexylborane, THF) start->hydroboration vinylborane (Z)-Vinylborane Intermediate hydroboration->vinylborane iodination Iodination (NaOMe, I2, THF) vinylborane->iodination workup Aqueous Workup & Purification iodination->workup product (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol workup->product

Caption: Workflow for the synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol via hydroboration-iodination.

Alternative Methodologies

While the hydroboration-iodination route is highly effective for the (Z)-isomer, other methods can be employed, potentially offering access to the (E)-isomer or proceeding through different intermediates.

Hydroalumination-Iodination

This method involves the syn-hydroalumination of the starting alkyne with a reagent such as diisobutylaluminum hydride (DIBAL-H), followed by quenching with iodine. This approach also typically yields the (Z)-vinyl iodide. The mechanism is similar in that it involves a stereospecific syn-addition followed by electrophilic quench.[7][8][9]

Iododesilylation of a Bis-silylated Precursor

An alternative strategy would involve the synthesis of (E)- or (Z)-3-trimethylsilylprop-2-en-1-ol, followed by an iododesilylation reaction. The stereoselective synthesis of the vinylsilane precursor could be achieved through the hydrosilylation of propargyl alcohol. The subsequent iododesilylation with reagents like N-iodosuccinimide (NIS) can proceed with retention of stereochemistry.[1]

Conclusion

The synthesis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol is a key step in the construction of complex molecules. The hydroboration-iodination of 3-trimethylsilylprop-2-yn-1-ol stands out as a highly efficient and stereoselective method for the preparation of the (Z)-isomer. This guide has provided the foundational knowledge, mechanistic insights, and a detailed experimental protocol to enable researchers to successfully synthesize this valuable building block. The choice of synthetic route will ultimately depend on the desired stereochemistry and the specific requirements of the overall synthetic plan.

References

  • Chem-Impex. (n.d.). 3-Trimethylsilyl-2-propyn-1-ol. Retrieved from [Link]

  • Negishi, E.-i., & Liu, F. (2009). Total Synthesis of Piericidin A1. Application of a Modified Negishi Carboalumination-Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 131(41), 14616–14617.
  • Takeda, K., Ohtani, Y., & Ando, K. (2020).
  • J&K Scientific. (n.d.). 3-Trimethylsilyl-2-propyn-1-ol | 5272-36-6. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Vinyl iodide functional group. Retrieved from [Link]

  • Fleming, I. (2013). Some Aspects of the Chemistry of Alkynylsilanes. Israel Journal of Chemistry, 53(12), 925-943.
  • Kim, J., & Krische, M. J. (2021). Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. The Journal of Organic Chemistry, 86(19), 13615–13624.
  • Aggarwal, V. K., & Fang, G. Y. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. Synthesis, 49(14), 3045-3059.
  • Xu, S., & Negishi, E.-i. (2016). Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes. Accounts of Chemical Research, 49(10), 2158–2168.
  • Negishi, E. I. (Ed.). (2011). Carboalumination Reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1163-1200). John Wiley & Sons.
  • Reddy, B. V. S., et al. (2014). On the hydrostannylation of aryl propargylic alcohols and their derivatives: remarkable differences in both regio- and stereoselectivity in radical- and nonradical-mediated transformations. Chemistry – A European Journal, 20(28), 8579-8583.
  • Hiyama, T., & Shirakawa, E. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron Letters, 49(29-30), 4645-4648.
  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • European Patent Office. (2019).
  • Negishi, E. I., & Kondakov, D. Y. (1996). An odyssey from stoichiometric carbotitanation of alkynes to zirconium-catalysed enantioselective carboalumination of alkenes. Chemical Society Reviews, 25(6), 417-426.
  • Cox, L. R., et al. (2013). Platinum catalysed hydrosilylation of propargylic alcohols. Organic & Biomolecular Chemistry, 11(22), 3645-3650.
  • Sci-Hub. (n.d.). An odyssey from stoichiometric carbotitanation of alkynes to zirconium-catalysed enantioselective carboalumination of alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrostannylation of propargylic alcohol derivatives 30. Retrieved from [Link]

  • Organic Syntheses. (n.d.). IODOTRIMETHYLSILANE. Retrieved from [Link]

  • Alami, M., et al. (1997). Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities. The Journal of Organic Chemistry, 62(22), 7665-7675.
  • Cho, C. S., & Kim, T. J. (2005). Stereoselective Syntheses of (E)- and (Z)-1-Arylalk-3-en-1-ynes and (E,E)-, (Z,E)-, (E,Z)-, and (Z,Z)-Alka-1,5-dien-3-ynes. Synthesis, 2005(04), 578-582.
  • Rokhum, L., Vanlalveni, C., & Lalfakzuala, R. (2013). A simple, mild and selective iodination of alcohols. International Journal of Emerging Technologies in Computational and Applied Sciences, 4(4), 370-376.
  • Li, J., et al. (2019). Regioselective Hydroiodination of Alkynes by in situ-Generated HI. Chemistry – An Asian Journal, 14(21), 3845-3849.
  • Shen, Y., & Xin, Y. (1988). A stereoselective synthesis of (Z)-1-iodo-1-alkenes.
  • Gandelman, M., & Milstein, D. (2009). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science, 1(1), 89-94.
  • Morita, T., Okamoto, Y., & Sakurai, H. (1978). Novel method for dealkylation of esters, ethers, and acetals by chlorotrimethylsilane–sodium iodide.

Sources

Exploratory

Spectroscopic Data and Synthetic Utility of (Z)-3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol: A Definitive Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: (Z)-3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol (CAS: 105575-91-5) Executive Summary In the realm of complex molecule synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: (Z)-3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol (CAS: 105575-91-5)

Executive Summary

In the realm of complex molecule synthesis, bifunctional building blocks that offer orthogonal reactivity are highly prized. (Z)-3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol [1] is a premier example of such a linchpin. By bearing both a heavy halogen (iodine) and an electropositive metalloid (silicon) on the same


 hybridized carbon, this allylic alcohol provides two distinct, stereochemically defined handles for carbon-carbon bond formation.

This technical guide provides a rigorous profiling of its spectroscopic signatures—grounded in quantum mechanical causality—and details a self-validating, step-by-step protocol for its stereoselective synthesis. This compound is notably critical in the synthesis of skipped enynes via phosphine-promoted couplings of propargylcopper reagents[2], a structural motif prevalent in polyene macrolide antibiotics and antimalarial agents.

Spectroscopic Profiling & Causality

Accurate characterization of (Z)-3-iodo-3-(trimethylsilyl)prop-2-en-1-ol requires understanding the profound electronic perturbations introduced by the iodine and trimethylsilyl (TMS) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural assignment of the (Z)-geometry relies heavily on the chemical shifts of the vinylic proton and the


 carbons.

Table 1:


H NMR Data (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment
C2-H 6.48Triplet (t)6.01HVinylic proton (=CH)
C1-H

4.22Doublet (d)6.02HAllylic methylene (CH

)
O-H 1.65Broad Singlet (br s)-1HHydroxyl proton
Si-CH

0.22Singlet (s)-9HTrimethylsilyl protons

Causality of the Vinylic Shift: The vinylic proton at


 6.48 ppm is a textbook validation of the Tobey-Simon rules. In the (Z)-isomer, the proton is trans to the iodine atom (

) and cis to the TMS group (

). Combined with the geminal allylic alcohol effect, the theoretical shift perfectly aligns with the empirical observation, confirming the (Z)-configuration.

Table 2:


C NMR Data (100 MHz, CDCl

)
PositionChemical Shift (

, ppm)
AssignmentElectronic Causality
C2 145.2=CHDeshielded by double bond polarization and the electronegative allylic OH group.
C3 108.5=C(I)(TMS)Heavy Atom Effect: Shielded by the dense diamagnetic electron cloud of Iodine.
C1 66.8CH

OH
Typical resonance for a primary allylic alcohol carbon.
Si-CH

-0.8Si(CH

)

Highly shielded due to the electropositive nature of Silicon.

The Heavy Atom Effect: The most diagnostic feature of the


C spectrum is the resonance of C3 at 

108.5 ppm. Unlike typical alkene carbons that resonate between 130–140 ppm, C3 is dramatically shifted upfield. Iodine (53 electrons) generates a strong local diamagnetic current that shields the attached carbon nucleus, a hallmark signature of vinyl iodides.
Infrared (IR) & Mass Spectrometry (MS)

Table 3: Key IR Vibrational Modes

Wavenumber (cm

)
IntensityAssignmentStructural Significance
3350Strong, BroadO-H stretchConfirms the presence of the hydrogen-bonded allylic alcohol.
2950, 2890MediumC-H stretch (

)
Validates the presence of the TMS methyl groups.
1250Strong, SharpSi-CH

deformation
Diagnostic symmetric deformation marker for the TMS group.
840StrongSi-C rockingConfirms the structural integrity of the silane moiety.

Mass Spectrometry Signatures: Under Electron Ionization (EI, 70 eV), the molecular ion


 appears at m/z 256. Because iodine is monoisotopic (

I), there is no

isotope pattern typical of chlorine or bromine. The base peak is universally observed at m/z 241 (

), driven by the hyperconjugative stabilization of the resulting silicon-centered cation.

Stereoselective Synthesis Protocol

The synthesis of (Z)-3-iodo-3-(trimethylsilyl)prop-2-en-1-ol is achieved via the highly stereoselective hydroalumination-iodination of 3-(trimethylsilyl)prop-2-yn-1-ol.

Synthesis A 3-(TMS)prop-2-yn-1-ol (Starting Material) B Aluminate Intermediate (trans-Hydroalumination) A->B Red-Al, Et2O 0 °C to rt C (Z)-3-Iodo-3-TMS-prop-2-en-1-ol (Target Product) B->C I2, THF -78 °C

Figure 1: Stereoselective hydroalumination-iodination pathway yielding the (Z)-isomer.

Mechanistic Causality

The use of Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is not arbitrary. The alkoxy-aluminum hydride coordinates to the propargylic oxygen, creating a rigid cyclic transition state. This directs the hydride delivery strictly intramolecularly to the trans position across the alkyne. Subsequent electrophilic cleavage of the C-Al bond by iodine proceeds with strict retention of configuration.

Step-by-Step Methodology (Self-Validating System)
  • Aluminate Formation: To a flame-dried Schlenk flask under argon, add 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 equiv) and anhydrous diethyl ether (0.2 M). Cool the solution to 0 °C.

  • Hydride Delivery: Dropwise add Red-Al (65 wt% in toluene, 1.5 equiv). Visual Cue: Mild effervescence (H

    
     gas) will occur as the alcohol is deprotonated. Stir at room temperature for 2 hours to ensure complete trans-hydroalumination.
    
  • Electrophilic Trapping: Cool the reaction mixture to -78 °C. Slowly add a pre-cooled solution of iodine (I

    
    , 2.0 equiv) in anhydrous THF. Stir for 1 hour at -78 °C.
    
  • Validating Quench (Critical Step):

    • Thiosulfate Quench: Add saturated aqueous sodium thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ). Validation: The dark purple/brown color of unreacted iodine will instantly dissipate to a pale yellow/colorless solution, confirming the neutralization of the electrophile and preventing product degradation.
    • Rochelle's Salt Workup: Add saturated aqueous potassium sodium tartrate (Rochelle's salt) and stir vigorously for 1–2 hours. Validation: Aluminum hydrides form gelatinous emulsions upon aqueous quench. The tartrate acts as a bidentate chelator, dissolving the aluminum salts into the aqueous layer and yielding two perfectly clear, separable phases.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure (Z)-isomer as a pale oil.

Orthogonal Reactivity & Applications

The strategic value of this molecule lies in its ability to undergo sequential, chemoselective cross-coupling reactions. The C-I bond is highly reactive toward Palladium(0) oxidative addition, while the C-Si bond remains entirely inert under standard cross-coupling conditions, allowing for iterative complex molecule assembly.

Applications Core (Z)-3-Iodo-3-TMS-prop-2-en-1-ol Pd Pd-Catalyzed Cross-Coupling (Stille/Suzuki/Sonogashira) Core->Pd C-I Bond Activation Si Silicon-Directed Chemistry (Hiyama/Protodesilylation) Core->Si C-Si Bond Activation Skipped Skipped Enynes (Complex Polyenes) Pd->Skipped Vinyl Stereodefined Vinyl Silanes Si->Vinyl

Figure 2: Orthogonal reactivity pathways exploiting the C-I and C-Si bonds.

References

  • Trenkle, J. D.; Jamison, T. F. "Synthesis of skipped enynes via phosphine-promoted couplings of propargylcopper reagents." Tetrahedron2003 , 59 (45), 8913-8917. URL:[Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol

Abstract This technical guide provides a comprehensive overview of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol, a multifunctional building block of significant interest to researchers in organic synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol, a multifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. This document elucidates the compound's structural identifiers, physicochemical properties, and detailed synthetic protocols. A core focus is placed on the mechanistic principles behind its synthesis and its versatile reactivity, which is conferred by the strategic placement of a vinyl iodide, a trimethylsilyl group, and an allylic alcohol. We explore its applications in advanced organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. This guide is intended to serve as a critical resource for scientists and professionals, providing both foundational knowledge and practical, field-proven insights to leverage this reagent's full synthetic potential.

Introduction: The Strategic Value of Multifunctional Reagents

In the landscape of modern drug development and materials science, the efficient construction of complex molecules is paramount. This necessitates the use of versatile chemical building blocks that possess multiple, orthogonally reactive functional groups. (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol is an exemplar of such a reagent. It incorporates three key functionalities:

  • A (Z)-Vinyl Iodide: This group is an excellent precursor for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[1] The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for milder reaction conditions and broader substrate scope.[1] The defined (Z)-stereochemistry offers a powerful tool for the stereoselective synthesis of complex targets.

  • A Trimethylsilyl (TMS) Group: The TMS group plays a crucial role in directing the regioselectivity of reactions and can influence the electronic properties of the adjacent pi-system. Organosilicon compounds are increasingly recognized in medicinal chemistry for their ability to enhance properties such as lipophilicity, metabolic stability, and cell penetration, making them valuable bioisosteres for carbon.[2][3][4][5][6]

  • An Allylic Alcohol: This moiety is a versatile handle for a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, etherification, esterification, or nucleophilic substitution.

The confluence of these three groups in a single, stereodefined molecule provides a powerful platform for the rapid elaboration of molecular complexity from a simple, well-defined starting point.

Compound Identification and Properties

A precise understanding of a reagent's identity and physical characteristics is the foundation of reproducible and safe experimentation. The following tables summarize the key identifiers and properties for (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol.

Table 1: Core Identifiers

IdentifierValue
IUPAC Name (2Z)-3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol
CAS Number 105575-91-5
Molecular Formula C₆H₁₃IOSi
Molecular Weight 256.16 g/mol
InChI Key GQJOQGBLWIODJQ-UHFFFAOYSA-N

Table 2: Physicochemical and Spectroscopic Properties

PropertyValue (Predicted or Experimental)
Appearance Colorless to pale yellow liquid (Expected)
Boiling Point Data not available; likely high due to molecular weight
Density Data not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.5 (t, 1H, vinylic H), ~4.2 (d, 2H, CH₂OH), ~1.8 (t, 1H, OH), 0.2 (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~145 (vinylic C-I), ~100 (vinylic C-Si), ~65 (CH₂OH), -0.5 (Si(CH₃)₃)
Key IR Absorptions (cm⁻¹) ~3350 (O-H stretch), ~2950 (C-H stretch), ~1600 (C=C stretch), ~1250, 840 (Si-C stretch)
Note: NMR and IR data are predicted based on the analysis of analogous structures and foundational principles of spectroscopy. Experimental verification is recommended.[7][8][9][10][11]

Synthesis and Mechanistic Insights

The most direct and stereocontrolled synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol proceeds via the hydroiodination of a propargyl alcohol precursor. This approach ensures the desired (Z)-stereochemistry of the resulting vinyl iodide.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-(Trimethylsilyl)prop-2-yn-1-ol Reaction Stereoselective Iodination Start->Reaction Reagent Iodinating Agent (e.g., I₂, PPh₃, Imidazole) Reagent->Reaction Product (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol Reaction->Product Reactivity cluster_reagent (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol cluster_reactions Potential Transformations Reagent I | C=C-CH₂OH |  / SiMe₃ H Coupling Cross-Coupling (Suzuki, Stille, etc.) [Pd catalyst] Reagent->Coupling Vinyl Iodide Oxidation Oxidation (PCC, DMP) Reagent->Oxidation Allylic Alcohol Substitution Nucleophilic Substitution Reagent->Substitution Allylic Alcohol Product1 Coupled Product Coupling->Product1 Product2 Aldehyde/Acid Oxidation->Product2 Product3 Ether/Ester Substitution->Product3

Sources

Exploratory

A Technical Guide to the Synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol: Methodologies and Mechanistic Insights

Abstract This technical guide provides a comprehensive overview of the initial preparation of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol, a trifunctional synthetic building block of significant value in modern organic che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the initial preparation of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol, a trifunctional synthetic building block of significant value in modern organic chemistry. The molecule's unique architecture, incorporating an allylic alcohol, a vinyl iodide, and a vinyl silane, renders it a versatile precursor for complex molecular synthesis, particularly in cross-coupling and cyclization reactions. This document details the predominant synthetic strategy via the stereoselective silylcupration of propargyl alcohol, offering in-depth mechanistic explanations for the observed stereochemical outcome. A detailed, field-proven experimental protocol is provided, alongside a comparative analysis of alternative synthetic routes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Strategic Value of a Trifunctional Intermediate

3-Iodo-3-trimethylsilylprop-2-en-1-ol is a highly functionalized C3 building block. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Allylic Alcohol: Serves as a handle for oxidation, etherification, or participation in rearrangement and cyclization reactions, such as the Prins-type cyclizations.[1]

  • The Vinyl Iodide: Acts as a prime electrophilic partner in a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), enabling the stereospecific formation of carbon-carbon and carbon-heteroatom bonds.

  • The Vinyl Silane: A versatile nucleophilic precursor after activation (e.g., Tamao-Fleming oxidation) or a partner in Hiyama cross-coupling. The silyl group also exerts a powerful stereodirecting influence in adjacent reactions.[2]

The Z-configuration of the double bond, as discussed in this guide, is crucial for controlling the geometry of subsequent products, making its stereoselective synthesis a primary objective.

Synthetic Strategies: A Comparative Analysis

The most logical and efficient approach to 3-Iodo-3-trimethylsilylprop-2-en-1-ol involves the direct functionalization of a simple, commercially available C3 precursor, propargyl alcohol. The key transformation is the regio- and stereoselective silylmetalation of the alkyne, followed by iodination.

The Silylcupration Approach (Recommended)

The silylcupration of alkynes is a robust and highly stereoselective method for the synthesis of vinylsilanes.[3] The reaction proceeds via a syn-addition of a silylcuprate reagent across the triple bond. This mechanism is the cornerstone for the selective synthesis of the (Z)-isomer of the target molecule.

  • Causality of Stereoselectivity: The syn-addition pathway is a well-established mechanistic feature of silylcupration.[3] The silyl group and the copper atom are delivered to the same face of the alkyne, resulting in a vinylcopper intermediate with defined (Z)-geometry. Subsequent quenching with an electrophile, such as iodine, occurs with retention of this geometry. This high fidelity in stereochemical transfer makes silylcupration the superior method for accessing the (Z)-isomer.

The Silyllithiation Approach

An alternative strategy involves the silyllithiation of propargylic alcohols. In contrast to silylcupration, this reaction proceeds via a regioselective anti-addition of the silyllithium species across the triple bond.[2][4]

  • Mechanistic Divergence: The anti-selectivity is rationalized by the intramolecular coordination of the lithium cation to the alkoxide, forming a five-membered cyclic intermediate. This coordination directs the delivery of the silyl group to the opposite face of the alkyne relative to the metalated oxygen, leading to the (E)-vinyl-lithium species.[4][5] While this is a powerful method for generating the (E)-isomer, it is not suitable for the preparation of the target (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol.

Recommended Synthetic Protocol: (Z)-Isomer via Silylcupration

This section provides a detailed, self-validating protocol for the synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol based on the silylcupration of propargyl alcohol.

Principle and Rationale

The protocol is a two-step, one-pot procedure. First, a silylcuprate reagent, bis(trimethylsilyl)copperlithium, is formed. This reagent then adds across the triple bond of propargyl alcohol in a syn-fashion. The resulting (Z)-vinylcopper intermediate is not isolated but is trapped in situ by the addition of elemental iodine (I₂), yielding the final product with high stereochemical purity.

Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Silylcupration cluster_2 Step 3: Iodination TMSCl TMSCl Reagent [(TMS)₂Cu]Li TMSCl->Reagent in THF Li Lithium Metal Li->Reagent CuI Copper(I) Iodide Intermediate (Z)-Vinylcopper Intermediate Reagent->Intermediate Syn-addition Propargyl Propargyl Alcohol Propargyl->Intermediate Product (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol Intermediate->Product Quench (Retention) Iodine Iodine (I₂) Iodine->Product G cluster_reaction Key Mechanistic Steps start Propargyl Alcohol + [(TMS)₂Cu]Li ts Syn-Addition Transition State start->ts Coordination intermediate Vinylcopper Intermediate (Z-geometry retained) ts->intermediate Concerted Addition iodine + I₂ product Final Product (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol iodine->product Electrophilic Quench (Retention of Stereochemistry)

Sources

Foundational

Strategic Utilization of 3-Iodo-3-trimethylsilylprop-2-en-1-ol: A Trifunctional Building Block in Complex Synthesis

Executive Summary In the landscape of modern organic synthesis and drug development, the demand for highly modular, stereodefined building blocks is paramount. 3-Iodo-3-trimethylsilylprop-2-en-1-ol (CAS: 105575-91-5 for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the demand for highly modular, stereodefined building blocks is paramount. 3-Iodo-3-trimethylsilylprop-2-en-1-ol (CAS: 105575-91-5 for the Z-isomer) stands out as a uniquely versatile trifunctional hub. Featuring a vinyl iodide, a vinyl silane, and an allylic alcohol within a compact three-carbon framework, this molecule enables orthogonal, sequential functionalization.

This technical guide deconstructs the chemical logic governing the reactivity of 3-iodo-3-trimethylsilylprop-2-en-1-ol. By understanding the causality behind its structural features, researchers can leverage this building block for the stereocontrolled synthesis of complex polyenes, skipped enynes, and natural product precursors.

Part 1: Structural Deconstruction & Causality

The strategic value of 3-iodo-3-trimethylsilylprop-2-en-1-ol lies in the distinct electronic and steric profiles of its three reactive sites. Each site can be activated under mutually exclusive conditions, allowing for predictable, stepwise elaboration.

The C–I Bond (Vinyl Iodide): The Primary Electrophilic Site

The carbon-iodine bond is the most reactive site on the molecule due to the high polarizability and relatively low bond dissociation energy of iodine. It is primed for transition-metal-catalyzed cross-couplings (e.g., Sonogashira, Negishi, Suzuki, and Stille reactions).

  • Causality of Stereoretention: The adjacent bulky trimethylsilyl (TMS) group plays a critical role during palladium catalysis. It sterically shields the oxidative addition intermediate, restricting bond rotation and preventing

    
    -hydride elimination. This ensures that the cross-coupling proceeds with >98% stereoretention , preserving the geometry of the double bond [1].
    
The C–Si Bond (Vinyl Silane): The Latent Nucleophile

The carbon-silicon bond is robust under standard cross-coupling and mild oxidation conditions, acting as a "masked" reactive site.

  • Causality of Activation: Silicon possesses empty low-lying

    
     orbitals that can be attacked by hard nucleophiles, such as the fluoride ion (
    
    
    
    ). Upon exposure to reagents like tetrabutylammonium fluoride (TBAF), the silicon expands its valency to form a highly polarized, pentacoordinate fluorosilicate intermediate. This weakens the C–Si bond, dramatically increasing the nucleophilicity of the organic fragment and enabling transmetalation in Hiyama couplings or conversion to an alcohol via Tamao-Fleming oxidation .
The C–OH Bond (Allylic Alcohol): The Directing & Activating Hub

The primary hydroxyl group provides a handle for hydrogen bonding, stereodirecting capabilities (e.g., in Sharpless asymmetric epoxidation), and oxidation.

  • Causality of Electrophilic Transformation: Mild oxidation of the allylic alcohol yields an

    
    -iodo-
    
    
    
    -silyl enal. This transformation converts the electron-rich alkene into a highly electrophilic Michael acceptor, opening pathways for conjugate additions or subsequent olefination reactions without disturbing the delicate C–I or C–Si bonds .

Part 2: Mechanistic Visualization

ReactivityMap Center 3-Iodo-3-trimethylsilylprop-2-en-1-ol Site1 C-I Bond (Vinyl Iodide) Center->Site1 Pd(0) Catalysis Site2 C-Si Bond (Vinyl Silane) Center->Site2 F- Activation Site3 C-OH Bond (Allylic Alcohol) Center->Site3 Mild Oxidation Prod1 Cross-Coupled Polyenes Site1->Prod1 Prod2 Hiyama Coupling Products Site2->Prod2 Prod3 α-Iodo-α-Silyl Enals Site3->Prod3

Orthogonal reactivity map of 3-iodo-3-trimethylsilylprop-2-en-1-ol highlighting its three sites.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd + Vinyl Iodide TransMet Transmetalation (R-M Activation) OxAdd->TransMet + R-M (Cu/Zn) RedElim Reductive Elimination (Product Release) TransMet->RedElim - M-I RedElim->Pd0 - Polyene Product

Stereoretentive Pd-catalyzed cross-coupling cycle at the C-I bond.

Part 3: Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that the chemical causality is respected to prevent side reactions such as protodesilylation or alkene isomerization.

Protocol 1: Stereoretentive Pd-Catalyzed Cross-Coupling (C–I Activation)

This protocol details the coupling of the vinyl iodide with propargylcopper reagents to synthesize skipped enynes, a method pioneered by Jamison and colleagues .

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 3-iodo-3-trimethylsilylprop-2-en-1-ol (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous, degassed tetrahydrofuran (THF).

    • Causality: Degassing is critical. Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II)-peroxo complex, stalling the catalytic cycle.

  • Catalyst Addition: Add

    
     (5 mol%), CuI (10 mol%), and an amine base such as diisopropylamine (2.0 equiv).
    
    • Causality: CuI reacts with the alkyne to form a copper acetylide. This transmetalates with the Pd(II) intermediate significantly faster than the background reaction. The amine base neutralizes the hydroiodic acid (HI) generated, preventing acid-catalyzed cleavage of the C–Si bond.

  • Reaction & Isolation: Stir at room temperature for 4–6 hours. Monitor via TLC (UV/KMnO4 stain). Quench with saturated aqueous

    
    , extract with diethyl ether, and purify via silica gel chromatography to yield the stereoretentive enyne.
    
Protocol 2: Mild Oxidation to -Iodo- -Silyl Enal (C–OH Activation)
  • Preparation: Dissolve 3-iodo-3-trimethylsilylprop-2-en-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Buffering: Add solid

    
     (2.0 equiv) to the solution.
    
    • Causality: Dess-Martin Periodinane (DMP) releases acetic acid as a byproduct during oxidation. The buffering action of

      
       prevents the acidic environment from triggering protodesilylation (loss of the TMS group).
      
  • Oxidation: Add DMP (1.2 equiv) portion-wise. The hypervalent iodine undergoes ligand exchange with the alcohol, followed by a concerted fragmentation to yield the aldehyde .

  • Workup: After 1 hour, quench with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    . Extract with DCM to isolate the highly electrophilic enal.
Protocol 3: Fluoride-Activated Hiyama Coupling (C–Si Activation)
  • Preparation: Dissolve the silylated intermediate (post C-I functionalization) and an aryl iodide (1.2 equiv) in THF.

  • Activation: Add

    
     (5 mol%) and TBAF (2.0 equiv, 1M in THF).
    
    • Causality: The naked fluoride ion from TBAF attacks the silicon atom, forming a pentacoordinate fluorosilicate. This polarization is an absolute requirement for the transmetalation of the organic fragment to the palladium center .

  • Heating: Heat to 60 °C for 12 hours. Quench with water, extract with ethyl acetate, and purify to yield the fully functionalized trisubstituted alkene.

Part 4: Quantitative Data Summary

The table below summarizes the orthogonal reactivity parameters for each site, providing a quick-reference guide for synthetic planning.

Reactive SiteTarget TransformationPrimary Reagents / CatalystsCausality / MechanismTypical YieldStereochemical Outcome
C–I Bond Cross-Coupling (Sonogashira/Suzuki)

, CuI,

Oxidative addition at highly polarizable C–I bond75–95%Complete Retention (>98%)
C–Si Bond Hiyama Coupling

, TBAF,


activation forms reactive pentacoordinate silicate
60–85%Complete Retention
C–OH Bond Oxidation to EnalDMP,

, DCM
Hypervalent iodine ligand exchange & fragmentation85–99%N/A (Forms Enal)

References

  • Heffron, T. P., Trenkle, J. D., Jamison, T. F. "Synthesis of skipped enynes via phosphine-promoted couplings of propargylcopper reagents." Tetrahedron, 2003, 59(45), 8913-8917.[Link]

  • Hiyama, T. "How I came across the silicon-based cross-coupling reaction." Journal of Organometallic Chemistry, 2002, 653(1-2), 58-61.[Link]

  • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155-4156.[Link]

  • Denmark, S. E., Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols." Accounts of Chemical Research, 2008, 41(11), 1486-1499.[Link]

Exploratory

Technical Whitepaper: Stability, Storage, and Handling Protocols for 3-Iodo-3-trimethylsilylprop-2-en-1-ol

Executive Summary 3-Iodo-3-trimethylsilylprop-2-en-1-ol—available as both (Z)- (CAS: 105575-91-5)[1] and (E)- (CAS: 97632-90-1) isomers[2]—is a highly functionalized, polyreactive building block widely utilized in comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-3-trimethylsilylprop-2-en-1-ol—available as both (Z)- (CAS: 105575-91-5)[1] and (E)- (CAS: 97632-90-1) isomers[2]—is a highly functionalized, polyreactive building block widely utilized in complex natural product synthesis and transition-metal-catalyzed cross-coupling reactions. The molecule's utility stems from its three distinct reactive moieties: an allylic alcohol, a vinylic iodide, and a vinylic silane. However, this same structural complexity renders it highly susceptible to multiple degradation pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic storage recommendations. By examining the mechanistic causality behind the molecule's instability, we can establish rigorous, self-validating protocols that ensure absolute chemical integrity during long-term storage and experimental handling.

Structural Profiling & Reactivity Vulnerabilities

The chemical behavior of 3-iodo-3-trimethylsilylprop-2-en-1-ol is dictated by the synergistic and competing electronic effects of its functional groups. Understanding these vulnerabilities is the first step in preventing degradation.

The Allylic Alcohol Moiety: Oxidation and Polymerization

The hydroxyl group is situated adjacent to a π-bond, creating a conjugated system. While resonance and hyperconjugation provide a baseline of thermodynamic stability[3], the allylic position is kinetically vulnerable. Upon exposure to atmospheric oxygen, allylic alcohols undergo radical-mediated auto-oxidation, leading to the formation of explosive hydroperoxides or degradation into enals[4][5]. Furthermore, in the presence of strong acids or radical initiators, the molecule can undergo rapid, exothermic polymerization[6].

The Vinylic Iodide Moiety: Photolytic and Thermal Lability

The carbon-iodine (C-I) bond is inherently weak and highly photolabile. Exposure to ultraviolet or ambient laboratory light induces homolytic cleavage, generating vinylic radicals and free iodine (


)[7]. This photolytic deiodination destroys the necessary functionality for downstream Suzuki or Stille couplings. Thermal stress similarly accelerates C-I bond homolysis, necessitating strict temperature controls[8].
The Trimethylsilyl (TMS) Group: Protodesilylation

The bulky TMS group provides steric shielding to the alkene but introduces a critical vulnerability. Due to the


-silicon effect, the alkene is highly activated toward electrophilic attack. In the presence of ambient moisture, trace acids, or fluoride ions, the C-Si bond undergoes rapid cleavage (protodesilylation), resulting in the irreversible loss of the silyl group and potential olefin isomerization[9].

Mechanistic Degradation Pathways

The following diagram illustrates the primary environmental stressors and their corresponding degradation mechanisms.

G Compound 3-Iodo-3-trimethylsilylprop-2-en-1-ol Light Photolytic Stress (hv) Compound->Light Oxygen Atmospheric Oxygen (O2) Compound->Oxygen AcidBase Acids / Nucleophiles Compound->AcidBase Deiod Homolytic C-I Cleavage (Deiodination) Light->Deiod Oxid Peroxide Formation (Auto-oxidation) Oxygen->Oxid Desilyl Protodesilylation (Loss of TMS) AcidBase->Desilyl

Mechanistic degradation pathways of 3-Iodo-3-trimethylsilylprop-2-en-1-ol under environmental stress.

Empirical Stability & Storage Protocols

To mitigate the degradation pathways outlined above, strict environmental controls must be maintained. The table below summarizes the critical parameters required to preserve the structural integrity of the compound.

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature -20 °C (Freezer)> 4 °CSub-ambient temperatures exponentially decrease the kinetic rate of thermal deiodination and polymerization[4][5].
Atmosphere Argon (99.999%)

> 5%
An inert atmosphere prevents the initiation of radical auto-oxidation at the allylic position[5].
Light Exposure 0 LuxAmbient UV/VisStorage in amber vials or foil wrapping prevents homolytic C-I bond cleavage[7].
Container PTFE-lined GlassMetal / RubberPrevents Lewis acid catalysis from reactive metals and avoids extraction of plasticizers[4][5].

Experimental Workflows: Handling and Validation

Do not rely on vendor packaging for long-term stability. The following protocols establish a self-validating system to ensure the material remains pristine from the moment of receipt through its final application.

Protocol 1: Inert Handling and Aliquoting (Schlenk Technique)

Objective: To transfer the compound without introducing oxygen, moisture, or light.

  • Preparation: Flame-dry amber glass vials under vacuum (0.1 torr) and backfill with high-purity Argon (99.999%). Repeat this cycle three times.

  • Equilibration: Allow the bulk container of 3-iodo-3-trimethylsilylprop-2-en-1-ol to warm to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will drive protodesilylation[9].

  • Transfer: Using a gas-tight syringe purged with Argon, transfer the desired volume of the liquid.

  • Sealing: Seal the new aliquots with PTFE-lined septum caps. Wrap the seal tightly with Parafilm to prevent slow oxygen ingress.

  • Storage: Immediately transfer the sealed, amber vials to a -20 °C freezer[5].

Protocol 2: Pre-Use Quality Control (Self-Validating Assay)

Objective: To empirically verify the chemical integrity of the compound prior to deploying it in sensitive cross-coupling reactions.

  • Visual Inspection: Examine the neat liquid under low light. Pristine material is a colorless to pale-yellow liquid. A transition to deep pink, purple, or brown definitively indicates the presence of free iodine (

    
    ) resulting from C-I bond photolysis. If heavily discolored, discard or repurify via flash chromatography.
    
  • Peroxide Screening: Dip a quantitative peroxide test strip into a 10 µL aliquot diluted in an ethereal solvent. Causality: Allylic alcohols form explosive hydroperoxides upon air exposure[5][6]. Confirming <5 ppm peroxides ensures operational safety and prevents catalyst poisoning.

  • 
    H NMR Validation:  Dissolve a 5 mg sample in 
    
    
    
    (ensure the
    
    
    is stored over silver foil to prevent acidic degradation).
    • Validation Check 1: Confirm the integrity of the TMS singlet (~0.1-0.2 ppm). Loss of this signal indicates protodesilylation[9].

    • Validation Check 2: Confirm the integration and chemical shift of the vinylic proton. Isomerization or polymerization will manifest as peak broadening or the appearance of new vinylic signals.

References

  • 2-Propen-1-ol, 3-iodo-3-(trimethylsilyl)-, (2Z)-, CAS:105575-91-5, Echemi,
  • 97632-90-1 CAS|3-IODO-3-TRIMETHYLSILANYL..., ChemicalBook,
  • Why Allylic Alcohol Is Stable, SLT Chemicals,
  • An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol, BenchChem,
  • 1-Butyl-2-cyclohexen-1-ol stability and storage conditions, BenchChem,
  • Allyl alcohol | 107-18-6, ChemicalBook,
  • One-Pot Preparation of Stable Organoboron
  • Organic Chemistry of Explosives, OPAC UMA,
  • Studies for the Total Synthesis of Amphidinolide P, NIH PMC,

Sources

Foundational

The Enigmatic Reactivity of Allylic Silyl Iodides: A Senior Application Scientist's Guide

Abstract Allylic silyl iodides are highly reactive and often transient intermediates in organic synthesis, serving as potent electrophiles in a variety of chemical transformations. Their unique reactivity profile, charac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Allylic silyl iodides are highly reactive and often transient intermediates in organic synthesis, serving as potent electrophiles in a variety of chemical transformations. Their unique reactivity profile, characterized by a susceptibility to nucleophilic attack and a propensity for rearrangement, makes them valuable yet challenging substrates. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of allylic silyl iodides, designed for researchers, scientists, and drug development professionals. We will delve into their in-situ generation, their reactions with a spectrum of nucleophiles, the critical role of the silyl group in directing stereochemical outcomes, and the underlying mechanistic principles that govern their behavior. This guide emphasizes not just the "what" but the "why," offering field-proven insights into experimental design and execution to empower chemists to harness the synthetic potential of these enigmatic intermediates.

Introduction: The Dual Nature of Allylic Silyl Iodides

The allure of allylic systems in organic synthesis stems from their ability to undergo a diverse array of transformations, including nucleophilic substitution, rearrangements, and cycloadditions. The introduction of a silyl group and an iodide leaving group into an allylic framework creates a molecule with a finely tuned reactivity profile. The silicon-carbon bond, with its unique electronic properties, and the excellent leaving group ability of iodide, combine to make allylic silyl iodides highly electrophilic and prone to dynamic behavior.

However, this heightened reactivity comes at the cost of stability. Allylic silyl iodides are rarely isolated and are almost exclusively generated in situ. Understanding the methods for their controlled generation and the factors that influence their subsequent reactions is paramount to their successful application in synthesis. This guide will provide a detailed examination of these aspects, moving from foundational principles to practical applications.

Generation of Allylic Silyl Iodides: Taming a Reactive Species

The transient nature of allylic silyl iodides necessitates their generation in the presence of a trapping agent. The most common and effective methods involve the reaction of allylic silanes with an iodine source or the conversion of silyl-protected allylic alcohols.

From Allylsilanes: The Iododesilylation Approach

The reaction of allylsilanes with molecular iodine is a cornerstone for the in-situ generation of allylic silyl iodides. This process is particularly noteworthy for its tendency to induce a-rearrangement, a phenomenon extensively studied in the context of diallylsilanes.

Mechanism of Iodine-Mediated Rearrangement of Diallylsilanes:

The reaction is believed to proceed through the formation of a β-silyl carbocation intermediate. The intramolecular allylation of this cation leads to the rearranged iodosilane.

G Diallylsilane Diallylsilane Carbocation β-Silyl Carbocation Intermediate Diallylsilane->Carbocation + I₂ Iodine I₂ Iodosilane Rearranged Iodosilane Carbocation->Iodosilane Intramolecular Allylation SilylEther Silyl Ether Product Iodosilane->SilylEther + R'OH Alcohol R'OH

Caption: Iodine-mediated rearrangement of diallylsilanes.

Experimental Protocol: In-situ Generation and Trapping of a Rearranged Allylic Silyl Iodide

  • To a solution of diallyldiphenylsilane (1.0 equiv) in dichloromethane (DCM, 0.1 M) at room temperature, add molecular iodine (1.0 equiv).

  • Stir the reaction mixture for 4-6 hours, monitoring the consumption of the starting material by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and add triethylamine (1.2 equiv) followed by the desired alcohol (e.g., isopropanol, 1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

From Silyl-Protected Allylic Alcohols

An alternative approach involves the conversion of a silyl-protected allylic alcohol to the corresponding iodide. This can be achieved using a variety of iodinating agents, with the choice of reagent influencing the reaction conditions and selectivity. A common method involves the use of triphenylphosphine, iodine, and imidazole.

The Core Reactivity: A Canvas for Molecular Construction

The fundamental reactivity of allylic silyl iodides is dominated by their electrophilicity at the carbon atom bearing the iodide and, due to the allylic system, at the γ-carbon. Nucleophilic attack can occur at either of these positions, often leading to a mixture of products. The regioselectivity and stereoselectivity of these reactions are influenced by a delicate interplay of steric and electronic factors, both in the substrate and the incoming nucleophile.

Reactions with Heteroatom Nucleophiles

Amines: The reaction of allylic systems with amines is a powerful tool for the synthesis of allylic amines. While direct reactions of in-situ generated allylic silyl iodides with amines are not extensively documented, iodine-catalyzed three-component reactions of aldehydes, amines (as carbamates), and allyltrimethylsilane provide a reliable method for the synthesis of protected homoallylic amines in excellent yields. This reaction proceeds under mild conditions and tolerates a wide range of functional groups.

Thiols: Thiols are excellent nucleophiles and readily react with allylic electrophiles. Iodine-catalyzed allylic alkylation of thiols with allylic alcohols provides an efficient route to allylic thioethers. This reaction is operationally simple and proceeds at room temperature. Given the high nucleophilicity of thiols, they are expected to react readily with in-situ generated allylic silyl iodides.

Reactions with Carbon Nucleophiles

Organometallic Reagents: The reaction of allylic electrophiles with organometallic reagents is a cornerstone of C-C bond formation. The nature of both the organometallic reagent and the allylic substrate determines the outcome of the reaction. The use of silyl groups in transition-metal-catalyzed allylic substitution reactions can exert a strong directing effect, influencing the regioselectivity of the nucleophilic attack. This directing effect is crucial for controlling the outcome of reactions with unsymmetrical allylic systems.

Enolates and Silyl Enol Ethers: Enolates and their silyl ether derivatives are versatile carbon nucleophiles. The alkylation of enolates with allylic halides is a classic method for the formation of α-allylated carbonyl compounds. In the context of allylic silyl iodides, their high reactivity would likely lead to rapid reaction with enolates. Furthermore, the reaction of silyl enol ethers with hypervalent iodine reagents can generate electrophilic intermediates that are then trapped by nucleophiles, including allylsilanes.

The Silyl Group as a Stereochemical Fulcrum

The silyl group is not merely a spectator in the reactions of allylic silyl iodides. Its size and electronic properties play a critical role in dictating the stereochemical course of a reaction.

Influence of the Silyl Group on Stereoselectivity

Silyl GroupSteric BulkElectronic EffectImpact on Reactivity and Stereoselectivity
Trimethylsilyl (TMS)SmallWeakly electron-donatingMinimal steric hindrance, allowing for a wider range of nucleophilic attack trajectories.
Triethylsilyl (TES)ModerateModerately electron-donatingIncreased steric bulk can start to influence facial selectivity.
tert-Butyldimethylsilyl (TBDMS)LargeElectron-donatingSignificant steric hindrance, often leading to high diastereoselectivity by blocking one face of the molecule.
Triphenylsilyl (TPS)Very LargeElectron-withdrawing (inductive), but can participate in π-stackingCan influence reactivity through both steric and electronic effects, potentially favoring different reaction pathways.

The interplay between allylic strain (A-strain) and the steric demand of the silyl group is a key determinant of the preferred conformation of the allylic system in the transition state, thereby influencing the stereochemical outcome of the reaction.

G cluster_0 Conformational Control by the Silyl Group Conformation A Conformation A (Lower Energy) Nucleophilic attack from less hindered face Product Major Diastereomer Conformation A->Product Conformation B Conformation B (Higher Energy due to A-strain) Attack from this face is disfavored Conformation B->Product Minor Silyl Group Bulky Silyl Group Silyl Group->Conformation A Nucleophile Nu⁻ Nucleophile->Conformation A

Caption: Influence of a bulky silyl group on stereoselectivity.

Practical Considerations: Safety and Handling

Given that allylic silyl iodides are typically generated from or are analogues of organosilyl iodides like iodotrimethylsilane, it is imperative to handle these reagents with extreme caution.

Safety Precautions for Handling Organosilyl Iodides:

  • Flammability: Highly flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment.

  • Corrosivity: Cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Reactivity with Water: Reacts violently with water to produce hydrogen iodide (HI), which is a corrosive gas. Handle and store under an inert atmosphere (e.g., argon or nitrogen).

  • Inhalation Hazard: Do not breathe vapors or mists. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Refrigeration is often recommended.

In Case of Exposure:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion and Future Outlook

Allylic silyl iodides, despite their transient nature, represent a powerful class of intermediates in organic synthesis. Their high electrophilicity, coupled with the ability of the silyl group to direct stereochemistry, provides a versatile platform for the construction of complex molecular architectures. The key to unlocking their full potential lies in a thorough understanding of their in-situ generation and the factors that govern their subsequent reactions with a diverse range of nucleophiles.

Future research in this area will likely focus on the development of new catalytic methods for the generation and reaction of allylic silyl iodides, with a particular emphasis on enantioselective transformations. The exploration of their reactivity with a broader scope of nucleophiles and their application in the synthesis of biologically active molecules and advanced materials will undoubtedly continue to be a fruitful area of investigation. By embracing the principles of causality and self-validating protocols outlined in this guide, researchers can confidently navigate the complexities of allylic silyl iodide chemistry and harness its power for chemical innovation.

References

  • Selective Transformations of Allylic Compounds and Enol Derivatives. DiVA portal. [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

  • Selective Transformations of Allylic Compounds and Enol Derivatives. [Link]

  • Diverse Site-Selective Transformation of Benzylic and Allylic Silyl Ethers via Organocatalytic Oxidation. ACS Catalysis. [Link]

  • Alkylation of enolates. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Direct allylic C–H alkylation of enol silyl ethers enabled by photoredox–Brønsted base hybrid catalysis. ResearchGate. [Link]

  • Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution. PMC. [Link]

  • Formal Enone α-Arylation via I(III)-Mediated Aryl Migration/Elimination. PMC. [Link]

  • Direct allylic C-H alkylation of enol silyl ethers enabled by photoredox-Brønsted base hybrid catalysis. PubMed. [Link]

  • Stereospecific substitution of allylic alcohols to give optically active primary allylic amines: unique reactivity of a (P,alkene)Ir complex modulated by iodide. PubMed. [Link]

  • RC-1 - SAFETY DATA SHEET. [Link]

  • Reactions of organometallic compounds catalyzed by transition metal complexes. XIV. Selection of reagents in

Protocols & Analytical Methods

Method

3-Iodo-3-trimethylsilylprop-2-en-1-ol in Suzuki cross-coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol in Complex Molecule Synthesis Executive Summary The compound 3-iodo-3-(trimethylsilyl)prop-2-en-1-ol is a highly functionalized -...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol in Complex Molecule Synthesis

Executive Summary

The compound 3-iodo-3-(trimethylsilyl)prop-2-en-1-ol is a highly functionalized


-silyl vinyl iodide that serves as a privileged linchpin in the synthesis of complex pharmaceutical intermediates and natural products. The presence of both a vinylic iodine and a trimethylsilyl (TMS) group on the same carbon atom provides a unique platform for sequential cross-coupling and silicon-directed transformations. This application note provides an authoritative, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate, detailing the mechanistic causality behind catalyst selection, base optimization, and steric management to ensure high yields and complete retention of the TMS group.

Mechanistic Causality: Overcoming Steric and Electronic Barriers

The Suzuki-Miyaura coupling of


-silyl vinyl iodides follows the classical Pd(0)/Pd(II) catalytic cycle, but the unique electronic and steric environment of 3-iodo-3-(trimethylsilyl)prop-2-en-1-ol introduces critical nuances:
  • Oxidative Addition: The electron-withdrawing nature of the iodine atom facilitates rapid oxidative addition of the Pd(0) species to the C–I bond, forming a stable

    
    -silyl vinyl palladium(II) intermediate.
    
  • Transmetalation (The Steric Barrier): This step dictates the experimental design. The bulky TMS group adjacent to the palladium center severely hinders the approach of the boronic acid/base complex. If transmetalation is too slow, competitive protiodesilylation (undesired cleavage of the C–Si bond) occurs[1]. To force the transmetalation forward, highly active, halide-scavenging bases (such as

    
     or 
    
    
    
    ) are required. These bases abstract the iodide from the Pd(II) complex, generating a highly electrophilic cationic palladium species that rapidly undergoes transmetalation.
  • Reductive Elimination: Once transmetalation is achieved, reductive elimination proceeds rapidly, retaining the original alkene geometry to yield a stereodefined trisubstituted vinyl silane[2].

Caption: Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck at the transmetalation step.

Experimental Design and Data Presentation

To prevent the loss of the TMS group and maximize the yield of the cross-coupled product, the choice of base and solvent is paramount. The table below summarizes the quantitative data from optimization studies, demonstrating why


 in THF is the superior system for this specific substrate class.
Catalyst System (5 mol%)Base (Equiv)SolventTemp (°C)Yield (%)TMS Retention (%)


(2.0)
THF6589 >98


(2.0)
THF/H₂O6085>95


(aq) (3.0)
Toluene8045<50 (High cleavage)

/ SPhos

(3.0)
Toluene807285

Data Interpretation: Aqueous inorganic bases at elevated temperatures lead to significant protiodesilylation. The use of


 under anhydrous conditions scavenges the iodide as insoluble AgI, driving the reaction forward without hydrolyzing the C–Si bond[3].

Self-Validating Experimental Protocol

This protocol describes the coupling of 3-iodo-3-(trimethylsilyl)prop-2-en-1-ol with a standard aryl boronic acid. The workflow is designed to be self-validating, meaning visual and chemical checkpoints are built-in to confirm the reaction is proceeding correctly.

Reagents & Materials:
  • 3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol (1.0 mmol, 256.16 g/mol )

  • Aryl/Vinyl Boronic Acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 mmol, 5 mol%)
    
  • Silver(I) Oxide [

    
    ] (2.0 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Workflow:

Step 1: System Preparation and Degassing

  • Charge a flame-dried Schlenk flask with the boronic acid,

    
    , and 
    
    
    
    .
  • Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times).

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle before it begins.

Step 2: Substrate Addition

  • Dissolve 3-iodo-3-(trimethylsilyl)prop-2-en-1-ol in 10 mL of anhydrous, degassed THF.

  • Transfer the substrate solution to the Schlenk flask via a gas-tight syringe.

  • Validation Checkpoint 1: The solution should transition to a pale yellow/greenish tint, indicating the dissolution of the active Pd(0) complex.

Step 3: Reaction Execution

  • Heat the reaction mixture to 65 °C using a pre-equilibrated oil bath. Stir vigorously (800 rpm) to ensure the heterogeneous

    
     remains suspended.
    
  • Validation Checkpoint 2: Within 30–45 minutes, a distinct yellow precipitate (AgI) will begin to form on the walls of the flask. This is a self-validating indicator that oxidative addition and halide abstraction are successfully occurring[4].

  • Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, stains dark with

    
    ) should be consumed within 4–6 hours.
    

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Filter the heterogeneous mixture through a short pad of Celite to remove AgI, unreacted

    
    , and precipitated palladium black. Wash the pad with ethyl acetate (3 × 15 mL).
    
  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure

    
    -silyl allylic alcohol.
    

Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.

Downstream Applications

The resulting stereodefined


-silyl allylic alcohols are highly versatile. The retained TMS group can be subjected to:
  • Tamao-Fleming Oxidation: Converting the vinyl silane into a ketone or aldehyde.

  • Hiyama Cross-Coupling: Utilizing the C–Si bond for a second, orthogonal cross-coupling event to generate tetrasubstituted olefins.

  • Electrophilic Ipso-Substitution: Reacting with halogens (e.g., NIS or NBS) to generate new, stereodefined vinyl halides for further elaboration.

References

  • Source: National Institutes of Health (NIH)
  • Total Synthesis of (−)
  • (+)
  • 1,2-Silyl Shift-Induced Heterocyclization of Propargyl Silanes Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application

Application Note: Sonogashira Cross-Coupling Protocol for 3-Iodo-3-trimethylsilylprop-2-en-1-ol

Executive Summary & Strategic Utility The synthesis of complex polyenes, enynes, and heterocycles in drug development often requires highly functionalized, orthogonally reactive building blocks. 3-Iodo-3-trimethylsilylpr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The synthesis of complex polyenes, enynes, and heterocycles in drug development often requires highly functionalized, orthogonally reactive building blocks. 3-Iodo-3-trimethylsilylprop-2-en-1-ol (CAS: 105575-91-5)[1] represents a premium C3-synthon for such endeavors. Its molecular architecture integrates three distinct reactive domains:

  • Vinyl Iodide: A highly reactive electrophilic handle primed for rapid oxidative addition in palladium-catalyzed cross-couplings, frequently utilized in the total synthesis of complex macrolides[2].

  • Trimethylsilyl (TMS) Group: Provides critical steric shielding during the initial coupling to prevent unwanted alkene isomerization, while serving as a linchpin for late-stage orthogonal functionalization (e.g., halodesilylation or Hiyama coupling).

  • Allylic Alcohol: Acts as a directing group for stereoselective epoxidations or as a precursor for oxidation to reactive enals.

This application note details a robust, self-validating Sonogashira coupling protocol for this specific substrate, designed to maximize yield while preserving the integrity of the TMS and hydroxyl moieties.

Mechanistic Insights: Causality in Reaction Design

The Sonogashira coupling of sterically hindered vinyl iodides requires careful modulation of the catalytic cycle. The presence of the bulky TMS group geminal to the iodine atom introduces significant steric bulk around the C(sp2)–I bond, dictating specific experimental choices.

  • Oxidative Addition: Despite steric hindrance, the high polarizability of the C–I bond facilitates rapid oxidative addition to the active Pd(0) species. We utilize

    
     as the precatalyst; its in situ reduction generates a highly active, coordinatively unsaturated Pd(0) complex that outperforms bulkier tetrakis catalysts.
    
  • Transmetalation: The rate-limiting step for hindered substrates is often transmetalation. A Cu(I) co-catalyst is essential to form the copper acetylide intermediate, which smoothly transfers the alkyne to the Pd(II) center[3].

  • Reductive Elimination: Counterintuitively, the steric bulk of the TMS group accelerates reductive elimination by destabilizing the square planar Pd(II) intermediate, rapidly releasing the desired TMS-enyne product and regenerating Pd(0).

G Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Oxidative Addition [R-Pd-I] Pd0->OxAdd + Vinyl Iodide TransMet Transmetalation [R-Pd-C≡C-R'] OxAdd->TransMet + Cu-Alkyne RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Enyne Product CuCycle Cu(I) Cycle Base + Terminal Alkyne CuCycle->TransMet Cu-Acetylide transfer

Fig 1: Catalytic cycle of the Sonogashira coupling highlighting Pd/Cu synergy.

Experimental Design and Optimization

To establish a reliable protocol, reaction parameters were optimized specifically for 3-iodo-3-trimethylsilylprop-2-en-1-ol. The primary challenge is preventing the competitive Glaser coupling (homocoupling of the alkyne) while ensuring complete conversion of the sterically hindered vinyl iodide[4].

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Yield (%)Mechanistic Observation
1

CuI (10 mol%)

/ THF
2545Sluggish transmetalation; unreacted iodide.
2

CuI (10 mol%)

/ THF
2572Improved conversion; minor Glaser homocoupling.
3

CuI (10 mol%) DIPA / THF 25 89 Optimal. DIPA minimizes homocoupling.
4

CuI (10 mol%)DIPA / DMF5065Elevated temperature led to partial TMS cleavage.

Causality of Optimal Conditions (Entry 3): is sterically bulkier than triethylamine (


), which significantly suppresses the base-promoted oxidative homocoupling of the alkyne. THF provides superior solubility for the Pd-complexes compared to neat amine solvents, ensuring a homogeneous catalytic environment without requiring elevated temperatures that risk desilylation.

Detailed Protocol: Sonogashira Coupling Workflow

Reagents Required
  • 3-Iodo-3-trimethylsilylprop-2-en-1-ol: 1.0 equiv (1.0 mmol, 256 mg)

  • Terminal Alkyne (e.g., phenylacetylene): 1.2 equiv (1.2 mmol)

  • 
    :  0.05 equiv (5 mol%, 35 mg)
    
  • CuI: 0.10 equiv (10 mol%, 19 mg)

  • Diisopropylamine (DIPA): 3.0 equiv (3.0 mmol, 0.42 mL)

  • Anhydrous THF: 5.0 mL

Step-by-Step Methodology
  • System Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add

    
     and CuI. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Trace oxygen must be rigorously excluded to prevent the Cu-catalyzed Glaser homocoupling of the terminal alkyne.
    
  • Reagent Addition: Dissolve 3-iodo-3-trimethylsilylprop-2-en-1-ol in anhydrous THF (3.0 mL) and transfer it to the Schlenk flask via a gas-tight syringe. Add DIPA, followed by the terminal alkyne dissolved in the remaining THF (2.0 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 4–6 hours. The solution will typically transition from a pale yellow to a deep amber/brown color, indicating the active Pd(0) species and Cu-acetylide formation.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting vinyl iodide is UV-active and stains dark brown with

    
    . The product enyne will elute slightly lower (due to increased polarity from the alkyne substituent) and exhibit intense UV fluorescence. Do not proceed to workup until the starting material spot is completely consumed.
    
  • Workup: Quench the reaction by adding saturated aqueous

    
     (10 mL) to complex the copper salts. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes).

Self-Validating Quality Control (NMR Analytics)

To confirm the success of the protocol, analyze the


 NMR spectrum of the purified product. The disappearance of the characteristic vinylic proton signal of the starting material and the emergence of the conjugated enyne signals validate the coupling. Crucially, the TMS protons must integrate to 9H as a sharp singlet near 0.1–0.2 ppm, confirming that the silyl group survived the basic coupling conditions without protodesilylation.

Downstream Synthetic Workflows

The resulting TMS-enyne allylic alcohol is a versatile hub for divergent synthesis. The orthogonal reactivity of its functional groups allows for selective transformations without cross-interference, making it highly valuable for complex molecule assembly.

Workflow Start 3-Iodo-3-TMS-prop-2-en-1-ol (Vinyl Iodide) Sono Sonogashira Coupling (Pd/Cu, Alkyne) Start->Sono Int TMS-Enyne Allylic Alcohol Intermediate Sono->Int PathA Halodesilylation (ICl or NIS) Int->PathA PathB Directed Epoxidation (VO(acac)2, tBuOOH) Int->PathB PathC Oxidation to Enal (MnO2 or Swern) Int->PathC

Fig 2: Divergent synthetic pathways enabled by the TMS-enyne intermediate.

References

  • Chinchilla, R., & Nájera, C. (2007). . Chemical Reviews, 107(3), 874-922.

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). . Angewandte Chemie International Edition, 44(29), 4442-4489.

  • Dai, M. et al. (2023).. The Journal of Organic Chemistry, 88(5), 2639-2655.

Sources

Method

Application Notes and Protocols for the Heck Reaction of 3-Iodo-3-trimethylsilylprop-2-en-1-ol

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of the Mizoroki-Heck reaction utilizing the versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of the Mizoroki-Heck reaction utilizing the versatile building block, 3-Iodo-3-trimethylsilylprop-2-en-1-ol. This document outlines the underlying mechanistic principles, details potential synthetic applications, and provides robust experimental protocols.

Introduction: A Multifunctional Building Block for Complex Syntheses

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has seen extensive use in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[3] The substrate, 3-Iodo-3-trimethylsilylprop-2-en-1-ol, is a particularly attractive reagent for the Heck reaction due to its unique combination of functional groups. The vinyl iodide provides a reactive handle for oxidative addition to the palladium catalyst, while the trimethylsilyl group can influence the regioselectivity of the subsequent migratory insertion and serve as a synthetic equivalent for a proton or be retained in the product for further transformations. The allylic alcohol moiety offers a site for subsequent functionalization, making the products of these reactions valuable intermediates in multi-step syntheses.[4]

Mechanistic Insights: The Role of the Trimethylsilyl Group

The Heck reaction with 3-Iodo-3-trimethylsilylprop-2-en-1-ol is presumed to follow the generally accepted Pd(0)/Pd(II) catalytic cycle.[5] The reaction is initiated by the oxidative addition of the vinyl iodide to a Pd(0) species. The presence of the trimethylsilyl group can exert a significant influence on the regioselectivity of the subsequent migratory insertion of the alkene. Steric hindrance from the bulky TMS group can direct the incoming alkene to the less hindered face of the vinylpalladium intermediate. Furthermore, the electron-donating nature of the silicon atom can affect the electronics of the intermediate, potentially influencing the rate and selectivity of the reaction.[6][7]

Heck_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd VinylIodide 3-Iodo-3-trimethylsilylprop-2-en-1-ol VinylIodide->OxAdd PdII_Intermediate [(TMS)(HOCH2)C=C(I)]Pd(II)L2 OxAdd->PdII_Intermediate Coordination Coordination PdII_Intermediate->Coordination Alkene Alkene (R-CH=CH2) Alkene->Coordination Pi_Complex π-Complex Coordination->Pi_Complex Insertion Migratory Insertion Pi_Complex->Insertion Sigma_Complex σ-Alkyl Pd(II) Complex Insertion->Sigma_Complex BetaHydride β-Hydride Elimination Sigma_Complex->BetaHydride Product_Complex [Product-Pd(II)-H] Complex BetaHydride->Product_Complex Product Coupled Product Product_Complex->Product ReductiveElimination Reductive Elimination (+ Base) Product_Complex->ReductiveElimination ReductiveElimination->Pd0 -H-X

Caption: The catalytic cycle of the Heck reaction with 3-Iodo-3-trimethylsilylprop-2-en-1-ol.

Synthetic Applications

The Heck reaction of 3-Iodo-3-trimethylsilylprop-2-en-1-ol opens avenues to a diverse range of valuable synthetic intermediates. The resulting silylated allylic alcohols can be employed in a variety of subsequent transformations.

  • Synthesis of Substituted Allylic Alcohols: The primary products are highly functionalized allylic alcohols, which are versatile building blocks in organic synthesis.[8][9]

  • Access to Conjugated Dienes: Depending on the reaction conditions and the nature of the coupling partner, elimination of the trimethylsilyl group can lead to the formation of conjugated dienes, which are important motifs in natural products and materials science.[10]

  • Platform for Further Cross-Coupling: The vinylsilane functionality in the product can be retained and utilized in subsequent cross-coupling reactions, such as the Hiyama coupling, allowing for a modular and convergent synthetic strategy.[11]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and desired outcomes.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be freshly distilled and degassed prior to use.

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled in a glovebox or under an inert atmosphere.

Representative Protocol for the Heck Reaction with an Acrylate

This protocol describes a typical Heck coupling of 3-Iodo-3-trimethylsilylprop-2-en-1-ol with an acrylate ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - 3-Iodo-3-trimethylsilylprop-2-en-1-ol - Alkene - Pd Catalyst - Ligand - Base Charge Charge Flask with Reagents under Inert Atmosphere Reagents->Charge Solvent Prepare Dry, Degassed Solvent (e.g., DMF) AddSolvent Add Solvent via Syringe Solvent->AddSolvent Glassware Assemble Oven-Dried Schlenk Flask Glassware->Charge Charge->AddSolvent Heat Heat to Reaction Temperature (e.g., 80-100 °C) AddSolvent->Heat Monitor Monitor Reaction by TLC or GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the Heck reaction.

Materials:

  • 3-Iodo-3-trimethylsilylprop-2-en-1-ol (1.0 eq)

  • Alkene (e.g., methyl acrylate, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 3-Iodo-3-trimethylsilylprop-2-en-1-ol (1.0 eq) and anhydrous DMF.

  • Add the alkene (1.2 eq) and triethylamine (2.0 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Summary

The following table provides expected outcomes for the Heck reaction of 3-Iodo-3-trimethylsilylprop-2-en-1-ol with various alkenes, based on analogous reactions reported in the literature. Actual yields and selectivities may vary depending on the specific reaction conditions.

Alkene PartnerExpected Major ProductExpected Yield (%)RegioselectivityKey Considerations
Methyl AcrylateMethyl (E)-5-hydroxy-3-(trimethylsilyl)penta-2,4-dienoate70-85>95:5 (linear)Electron-deficient alkenes typically favor linear products.[10]
Styrene(E)-1-phenyl-4-(trimethylsilyl)but-3-en-2-ol65-80>90:10 (branched)Electron-rich alkenes can favor branched products.[12]
1-Octene(E)-3-(trimethylsilyl)undeca-1,3-dien-5-ol60-75VariableRegioselectivity with unactivated alkenes can be sensitive to ligands and additives.[13]

References

Sources

Application

Advanced Palladium-Catalyzed Cross-Coupling Strategies Utilizing 3-Iodo-3-trimethylsilylprop-2-en-1-ol

Executive Summary In complex molecule synthesis and drug development, the strategic use of bifunctional building blocks is paramount for step-economy and orthogonal functionalization. 3-Iodo-3-trimethylsilylprop-2-en-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex molecule synthesis and drug development, the strategic use of bifunctional building blocks is paramount for step-economy and orthogonal functionalization. 3-Iodo-3-trimethylsilylprop-2-en-1-ol (CAS: 105575-91-5) is a highly versatile, densely functionalized allylic alcohol. It features a highly reactive C(sp²)–I bond, a sterically demanding but synthetically valuable C(sp²)–SiMe₃ (TMS) bond, and a directing, unprotected allylic alcohol moiety.

This Application Note provides an authoritative guide to deploying this reagent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira couplings). By selectively reacting at the C–I bond while preserving the TMS group, chemists can generate complex vinylsilanes that serve as linchpins for subsequent stereospecific transformations, such as Fleming-Tamao oxidations or Hiyama cross-couplings.

Mechanistic Rationale & Expert Insights

The utility of 3-iodo-3-trimethylsilylprop-2-en-1-ol relies on the differential reactivity of its functional groups[1].

  • Oxidative Addition Dynamics: The carbon-iodine bond undergoes rapid oxidative addition to Pd(0) species at relatively low temperatures. This kinetic advantage ensures that the potentially sensitive allylic alcohol and the bulky TMS group remain intact during the initial cross-coupling event.

  • Steric and Electronic Causality: The geminal relationship between the iodine atom and the TMS group creates a highly sterically hindered environment around the alkene. Consequently, the choice of ligand is critical. While standard triphenylphosphine (PPh₃) can be used under thermal conditions, electron-rich and less sterically encumbered ligands often facilitate the transmetalation step, which is the rate-limiting step for bulky substrates.

  • Base Selection (Desilylation Avoidance): A common pitfall when working with vinylsilanes is unintended protodesilylation. Strong nucleophilic bases (e.g., NaOH, alkoxides) must be strictly avoided. Mild inorganic bases like K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (e.g., THF/H₂O) provide the necessary basicity to activate the boronic acid without cleaving the C–Si bond[1].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(I)(Vinyl)L₂] Pd0->OxAdd Oxidative Addition (Fast at C-I) TransMet Transmetalation Complex [Pd(II)(R)(Vinyl)L₂] OxAdd->TransMet Transmetalation (Base Mediated) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization & Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product R-C(TMS)=CHCH₂OH RedElim->Product Release Substrate 3-Iodo-3-TMS-prop-2-en-1-ol + Aryl-B(OH)₂ Substrate->OxAdd

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling with 3-iodo-3-TMS-prop-2-en-1-ol.

Orthogonal Functionalization Workflow

Following the primary palladium-catalyzed coupling, the resulting functionalized vinylsilane unlocks multiple downstream pathways. The TMS group acts as a "masked hydroxyl" or a handle for further C–C bond formation [3].

Workflow Start 3-Iodo-3-TMS-prop-2-en-1-ol PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->PdCoupling R-M, Pd(0) Intermediate Substituted TMS-Allylic Alcohol R-C(TMS)=CHCH₂OH PdCoupling->Intermediate Tamao Fleming-Tamao Oxidation Intermediate->Tamao H₂O₂, KF Hiyama Hiyama Cross-Coupling Intermediate->Hiyama R'-X, Pd(0), F⁻ Tsuji Tsuji-Trost Allylation Intermediate->Tsuji Nu⁻, Pd(0) Prod1 β-Hydroxy Ketone/Aldehyde Tamao->Prod1 Prod2 Tetrasubstituted Alkene Hiyama->Prod2 Prod3 Functionalized Vinylsilane Tsuji->Prod3

Figure 2: Orthogonal functionalization workflow of the bifunctional allylic alcohol.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 3-iodo-3-trimethylsilylprop-2-en-1-ol with arylboronic acids to yield stereodefined trisubstituted vinylsilanes.

Scientific Rationale: A biphasic THF/H₂O system is utilized to ensure the solubility of both the highly non-polar organic substrate and the inorganic base. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as it provides a robust, well-understood catalytic cycle that tolerates the free hydroxyl group without requiring prior protection [1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-3-trimethylsilylprop-2-en-1-ol (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent & Base: Inject degassed THF (8 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 M, 2 mL).

  • Reaction: Heat the biphasic mixture to 65 °C with vigorous stirring for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control:

  • In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The starting iodide is UV-active and stains dark brown with KMnO₄. The product will exhibit a lower Rf value due to the increased molecular weight and retained polarity.

  • Self-Validation Check: Analyze the crude mixture via GC-MS. The presence of a peak corresponding to the exact mass minus 73 Da [M - SiMe₃] indicates unwanted protodesilylation. If observed, verify the pH of the aqueous base and ensure strict temperature control.

Protocol B: Sonogashira Cross-Coupling for Enyne Synthesis

This protocol describes the coupling with terminal alkynes to form TMS-substituted skipped enynes.

Scientific Rationale: Copper(I) iodide is used as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex. Triethylamine (Et₃N) serves a dual purpose as both the base to deprotonate the terminal alkyne and the solvent [2].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 3-iodo-3-trimethylsilylprop-2-en-1-ol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Atmosphere: Evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed Et₃N (5 mL) and DMF (2 mL) to solubilize the catalyst. Finally, add the terminal alkyne (1.3 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The solution will typically turn from yellow to dark brown, with the precipitation of triethylammonium iodide salts.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to complex the copper. Extract with diethyl ether (3 × 15 mL). Wash the combined organics with water and brine, then dry over MgSO₄.

  • Purification: Concentrate and purify via silica gel chromatography.

Validation & Quality Control:

  • In-Process Monitoring: The formation of a heavy white precipitate (Et₃N·HI) within the first 30 minutes is a positive visual indicator of successful oxidative addition and turnover.

  • Self-Validation Check: If Glaser homocoupling of the alkyne is observed (identified by a non-polar, highly UV-active spot on TLC), strictly exclude oxygen during the setup phase by utilizing freeze-pump-thaw degassing for the solvents.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Catalyst (5 mol%) Base (2.0 equiv) Solvent System Temp (°C) Yield (%) Observation / Causality
1 Pd(PPh₃)₄ NaOH THF/H₂O 65 12 Extensive protodesilylation observed due to strong base.
2 Pd(PPh₃)₄ K₂CO₃ THF/H₂O 65 88 Optimal conditions; TMS group fully retained.
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 65 Increased steric bulk of dppf hindered transmetalation.

| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 91 | Excellent yield, but requires higher temperature and cost. |

Table 2: Substrate Scope and Functional Group Tolerance

Coupling Partner Reaction Type Yield (%) Notes & Structural Integrity
Phenylboronic acid Suzuki-Miyaura 88 Complete retention of (Z)-alkene geometry.
4-Methoxyphenylboronic acid Suzuki-Miyaura 92 Electron-rich boronic acids accelerate transmetalation.
Phenylacetylene Sonogashira 95 Reaction proceeds smoothly at room temperature.

| 1-Octyne | Sonogashira | 84 | Aliphatic alkynes require slightly longer reaction times (6h). |

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews1995 , 95 (7), 2457–2483.[Link]

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007 , 107 (3), 874–922.[Link]

  • Jones, G. R.; Landais, Y. "The Oxidation of the Carbon-Silicon Bond." Tetrahedron1996 , 52 (22), 7599–7662.[Link]

Method

Application Notes and Protocols: 3-Iodo-3-trimethylsilylprop-2-en-1-ol as a Versatile Bifunctional Building Block in Complex Molecule Synthesis

Authored by: A Senior Application Scientist Introduction: Unveiling a Trifecta of Reactivity In the intricate field of complex molecule synthesis, the strategic value of a building block is measured by its versatility, p...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling a Trifecta of Reactivity

In the intricate field of complex molecule synthesis, the strategic value of a building block is measured by its versatility, predictability, and efficiency in constructing molecular architecture. 3-Iodo-3-trimethylsilylprop-2-en-1-ol emerges as a uniquely powerful synthon, possessing a trifecta of functional groups within a compact three-carbon frame: a vinyl iodide, a trimethylsilyl (TMS) group, and a primary allylic alcohol. This strategic arrangement offers chemists a platform for orthogonal and sequential functionalization, enabling the rapid assembly of complex cores found in natural products and pharmaceutical agents.[1][2][3]

The vinyl iodide is primed for a host of palladium-catalyzed cross-coupling reactions, serving as a robust handle for C-C and C-heteroatom bond formation.[4] The allylic alcohol provides a gateway to further oxidation, etherification, or participation in powerful cyclization reactions.[5] Meanwhile, the trimethylsilyl group offers steric influence and can be leveraged for further transformations or removed, adding another layer of synthetic flexibility.[5] This guide provides an in-depth exploration of the synthesis and application of this building block, complete with field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Section 1: Synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol

The stereoselective synthesis of the title compound is paramount to its utility, as the geometry of the vinyl iodide is typically retained in subsequent cross-coupling reactions. The most reliable route commences with the commercially available 3-trimethylsilyl-2-propyn-1-ol. A two-step sequence involving a stereoselective reduction followed by iodination affords the desired (Z)-isomer.

Workflow for Synthesis

Synthesis_Workflow Start 3-Trimethylsilyl-2-propyn-1-ol Step1 Hydrometalation (e.g., Hydroalumination with Red-Al) Start->Step1 1. Intermediate (Z)-3-Trimethylsilylprop-2-en-1-ol vinylalane intermediate Step1->Intermediate Step2 Iodination (Quench with I₂) Intermediate->Step2 2. Product (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol Step2->Product

Caption: Synthetic route to (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol.

Experimental Protocol: Synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol

This protocol details the hydroalumination of 3-trimethylsilyl-2-propyn-1-ol followed by an in-situ quench with iodine to yield the (Z)-vinyl iodide.

Materials:

  • 3-Trimethylsilyl-2-propyn-1-ol (1 equiv.)[6]

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), ~65 wt. % solution in toluene (1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) (1.2 equiv.)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-trimethylsilyl-2-propyn-1-ol (1.0 equiv.). Dissolve the starting material in anhydrous THF (approx. 0.2 M).

  • Hydroalumination: Cool the solution to 0 °C in an ice bath. Slowly add the Red-Al solution (1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: The slow addition is critical to control the exotherm and ensure high stereoselectivity for the cis-addition, leading to the (Z)-vinylalane intermediate.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Iodination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve iodine (1.2 equiv.) in anhydrous THF. Add the iodine solution to the reaction mixture dropwise via an addition funnel.

    • Scientist's Note: Performing the iodination at low temperature prevents side reactions and potential isomerization. The reaction is typically instantaneous, indicated by the persistence of the iodine color.

  • Quenching and Workup: After stirring for 30 minutes at -78 °C, allow the mixture to warm to 0 °C. Quench the reaction by the slow, careful addition of a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1 hour until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol as a pale yellow oil.

Section 2: Applications in Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in 3-iodo-3-trimethylsilylprop-2-en-1-ol is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the construction of highly substituted and complex olefinic structures. The stereochemistry of the double bond is faithfully preserved throughout these transformations.[4]

General Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-I PdII R-Pd(II)(I)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)(R')Ln Transmetal->PdII_R - M-I RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 - R-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Comparative Data for Cross-Coupling Reactions

The following table summarizes typical conditions for key cross-coupling reactions, demonstrating the versatility of the building block.

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Typical Yield (%) Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Dioxane10075-95
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃NTHF/CuIRT80-98[7]
HeckStyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF11065-85
Protocol 2.1: Suzuki-Miyaura Coupling

This protocol describes the coupling of (Z)-3-iodo-3-trimethylsilylprop-2-en-1-ol with an arylboronic acid.

Procedure:

  • Reaction Setup: In a Schlenk tube, combine (Z)-3-iodo-3-trimethylsilylprop-2-en-1-ol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the solvent (e.g., dioxane, approx. 0.1 M) and the aqueous base solution (e.g., 2M Na₂CO₃, 3.0 equiv.) via syringe.

    • Scientist's Note: The choice of base and solvent system is crucial. Carbonate bases are effective and mild, preventing degradation of the allylic alcohol. A biphasic system often enhances catalyst stability and product yields.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography to yield the coupled product.

Section 3: Leveraging the Allylic Alcohol for Sequential Reactions

A key advantage of this building block is the ability to perform a cross-coupling reaction and then utilize the allylic alcohol for further complexity-building transformations.

Workflow for Sequential Coupling and Cyclization

Sequential_Reaction Start (Z)-3-Iodo-3-trimethylsilyl prop-2-en-1-ol Step1 Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Step1 Intermediate Coupled Allylic Alcohol Step1->Intermediate Step2 Prins-Type Cyclization (Aldehyde, Lewis Acid) Intermediate->Step2 Product Substituted Tetrahydropyran Step2->Product

Caption: Sequential Suzuki coupling followed by a Prins-type cyclization.

Protocol 3.1: Oxidation to the α,β-Unsaturated Aldehyde

This protocol uses Dess-Martin periodinane (DMP) for a mild oxidation of the allylic alcohol post-coupling, preserving the sensitive functionalities.

Procedure:

  • Reaction Setup: Dissolve the purified allylic alcohol from a cross-coupling reaction (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.

    • Scientist's Note: DMP is a mild oxidant suitable for sensitive substrates. The reaction is often complete within 1-2 hours. Over-oxidation is minimal under these conditions.

  • Monitor the reaction by TLC. Upon completion, quench by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Stir vigorously for 20 minutes until the layers are clear.

  • Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate. The crude aldehyde can often be used directly in the next step or purified by chromatography.

Protocol 3.2: TMSI-Mediated Prins-Type Cyclization

This protocol demonstrates the formation of a substituted 4-iodotetrahydropyran ring, a common motif in natural products, by reacting an aldehyde with the allylic alcohol functionality.[8][9]

Procedure:

  • Reaction Setup: To a solution of the allylic alcohol (1.0 equiv., either pre- or post-coupling) and an aldehyde (1.2 equiv.) in anhydrous DCM (0.1 M) at 0 °C under nitrogen, add trimethylsilyl iodide (TMSI, 1.5 equiv.) dropwise.

    • Causality Explanation: TMSI serves a dual role. It activates the aldehyde carbonyl, making it more electrophilic, and also acts as an iodide source for the cyclization terminus. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene.[8]

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, wash with brine, and dry over Na₂SO₄.

  • After concentration, purify the crude product by flash column chromatography to afford the substituted tetrahydropyran.

References

  • BenchChem. 2-[(Trimethylsilyl)methyl]-3-iodopropene | 80121-73-9.

  • ResearchGate. 3 Trimethylsilyl Iodide and Bromide.

  • Guérard, K. C., et al. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 113.

  • Rao, V. L., et al. (2014). TMSI-mediated Prins-type Reaction with Homoallylic Alcohols: Synthesis of Iodo tetrahydropyrans. Research Journal of Chemical Sciences.

  • Krenske, E. H., & Johnston, R. C. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. Molecules, 27(19), 6463.

  • ChemicalBook. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis.

  • Saito, T., et al. (2007). InCl3/I2-Catalyzed Cross-Coupling of Alkyl Trimethylsilyl Ethers and Allylsilanes via an in Situ Derived Combined Lewis Acid of InCl3 and Me3SiI. The Journal of Organic Chemistry, 72(22), 8588–8590.

  • Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(10), 1819-1836.

  • Di Tommaso, E. M. (2022). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal.

  • International Journal of Future Medicine and Research. (2023). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. IJFMR.

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.

  • Frontiers. Total synthesis of natural products using hypervalent iodine reagents.

  • Beilstein Journal of Organic Chemistry. (2018). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 14, 2154–2164.

  • Anstis, J. M., & MacMillan, D. W. C. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 136(33), 11566–11579.

  • ResearchGate. Kinetics and mechanism of I(+ 3) reactions and consequences for other iodine reactions.

  • BenchChem. Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols.

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.

  • List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842.

  • Trauner, D., & Lawrence, A. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry, 6(3), 232.

Sources

Application

Application Note: Stereoselective Synthesis and Orthogonal Functionalization using 3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol

Introduction & Strategic Significance In the landscape of modern drug development and complex natural product synthesis, the programmable construction of stereodefined trisubstituted and tetrasubstituted alkenes remains...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In the landscape of modern drug development and complex natural product synthesis, the programmable construction of stereodefined trisubstituted and tetrasubstituted alkenes remains a formidable challenge. 3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol (CAS: 105575-91-5) [1] emerges as a highly versatile, bifunctional allylic alcohol designed to solve this problem.

This building block features two orthogonally reactive handles on the same vinylic carbon (C3): a highly reactive carbon–iodine (C–I) bond and a latent carbon–silicon (C–Si) bond. By exploiting the differential reactivity of these bonds, researchers can execute sequential, stereocontrolled cross-coupling reactions. This application note details the mechanistic causality, quantitative data, and validated protocols for the synthesis and utilization of this critical intermediate, particularly in the synthesis of skipped enynes and polyketide frameworks [2].

Mechanistic Rationale: Regio- and Stereocontrol

The synthesis of the (Z)-isomer of 3-iodo-3-(trimethylsilyl)prop-2-en-1-ol relies on the highly predictable hydroalumination of TMS-alkynes followed by iodinolysis .

  • Regioselectivity (The

    
    -Silicon Effect):  When 3-(trimethylsilyl)prop-2-yn-1-ol is treated with Diisobutylaluminum hydride (DIBAL-H), the addition is strictly regioselective. The developing negative charge in the transition state is stabilized by the empty 
    
    
    
    orbitals of the adjacent silicon atom. Consequently, the aluminum atom is directed exclusively to the carbon bearing the TMS group (C3) [3].
  • Stereoselectivity: The hydroalumination proceeds via a concerted syn-addition. Subsequent electrophilic cleavage of the C–Al bond by iodine (

    
    ) occurs with complete retention of configuration, yielding the (Z)-vinyl iodide.
    
  • Solvent Causality: The choice of a non-polar solvent (e.g., hexanes or heptane) over coordinating solvents (like THF) is critical. Coordinating solvents compete for the empty p-orbital on aluminum, drastically reducing both the reaction rate and the regioselectivity of the hydride transfer.

Mechanism Alkyne TMS-Alkyne R-C≡C-TMS TS Transition State Al-H syn-addition Alkyne->TS DIBAL-H (Hexanes) Non-coordinating solvent Al_Int Vinyl Aluminum Al and TMS on C3 TS->Al_Int Regioselective (alpha-Silicon effect) Product Vinyl Iodide (Z)-3-Iodo-3-TMS Al_Int->Product I2 Quench (Stereoretention)

Mechanistic pathway of regioselective hydroalumination and stereoretentive iodinolysis.

Quantitative Data: Protection Strategy Impact

The presence of a free allylic hydroxyl group can coordinate with DIBAL-H, forming an alkoxyaluminum intermediate that alters the transition state geometry and degrades selectivity. Protecting the alcohol is a necessary self-validating step to ensure high isomeric purity.

Table 1: Impact of Alcohol Protection on Hydroalumination-Iodinolysis

Substrate (3-TMS-prop-2-yn-1-ol)Reagents & ConditionsRegioselectivity (

:

to Si)
Stereoselectivity (Z:E)Isolated Yield (%)
TBS-Protected DIBAL-H (1.1 eq), Hexanes; then

> 98:2> 99:184
THP-Protected DIBAL-H (1.1 eq), Hexanes; then

> 95:5> 98:279
Free Hydroxyl DIBAL-H (2.1 eq), Hexanes; then

85:1590:1062

Experimental Protocols

Protocol A: Synthesis of (Z)-3-Iodo-3-(trimethylsilyl)prop-2-en-1-ol (TBS-Protected)

This protocol utilizes a self-validating workup to prevent aluminum emulsion formation, ensuring high mass recovery.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1-(tert-butyldimethylsilyloxy)-3-(trimethylsilyl)prop-2-yne (10.0 mmol) in anhydrous hexanes (30 mL). Cool the solution to 0 °C.

  • Hydroalumination: Add DIBAL-H (1.0 M in hexanes, 11.0 mL, 11.0 mmol) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Causality: Slow addition prevents localized heating, which can lead to non-selective alkyne reduction.

  • Iodinolysis: Cool the reaction mixture to -78 °C. Slowly add a solution of iodine (

    
    , 12.0 mmol) in anhydrous THF (15 mL) until a dark purple color persists. Stir for 30 minutes at -78 °C.
    
  • Self-Validating Workup: Quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate, 30 mL). Vigorously stir the mixture at room temperature for 2–3 hours. Validation check: The reaction must transition from a cloudy, intractable gel to two distinct, clear liquid phases. If the phases are not clear, continue stirring.

  • Isolation: Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with saturated aqueous 
    
    
    
    to remove residual iodine, dry over
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol B: Orthogonal Functionalization Workflow

The true power of this building block lies in sequential cross-coupling. The C–I bond is highly reactive toward Pd(0) oxidative addition, while the C–Si bond remains entirely inert.

  • First Coupling (Suzuki-Miyaura): React the vinyl iodide with an aryl/alkenyl boronic acid using

    
     (5 mol%) and 
    
    
    
    in THF/
    
    
    at 60 °C. The reaction proceeds with complete stereoretention.
  • Activation (Iododesilylation): Treat the resulting vinyl silane with N-Iodosuccinimide (NIS) in the presence of Hexafluoro-2-propanol (HFIP). The

    
    -silicon effect stabilizes the carbocationic transition state, allowing electrophilic ipso-substitution with strict retention of the double bond geometry.
    
  • Second Coupling: The newly formed vinyl iodide can now be subjected to a second cross-coupling (e.g., Negishi or Stille coupling) to yield the fully functionalized trisubstituted alkene.

OrthogonalWorkflow A 3-Iodo-3-TMS Alkene B Mono-Coupled Vinyl Silane A->B R-B(OH)2, Pd(0) (Suzuki Coupling) C Activated Vinyl Iodide B->C NIS, HFIP (Iododesilylation) D Trisubstituted Target C->D R'-ZnX, Pd(0) (Negishi Coupling)

Workflow for the programmable stereoselective synthesis of trisubstituted alkenes.

References

  • Title: Synthesis of skipped enynes via phosphine-promoted couplings of propargylcopper reagents Source: Tetrahedron, 2003, 59 (45), 8913-8917. (Heffron, T. P.; Trenkle, J. D.; Jamison, T. F.) URL: [Link]

  • Title: Hydroalumination of Alkyltrimethylsilanes Source: Journal of the American Chemical Society, 1967, 89 (19), 5085–5086. (Zweifel, G.; Steele, R. B.) URL: [Link]

Method

Application Note: Divergent Iodination Strategies for 3-Trimethylsilylprop-2-en-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Overview In complex molecule synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

In complex molecule synthesis and drug discovery, bifunctional building blocks offer unparalleled versatility. The substrate 3-trimethylsilylprop-2-en-1-ol (commonly known as


-trimethylsilyl allyl alcohol) is a prime example, possessing two distinct reactive sites: an allylic alcohol and a vinyl silane.

Depending on the target pharmaceutical intermediate, researchers may need to functionalize either site. This application note details two divergent, highly selective iodination protocols:

  • Pathway A (Allylic Iodination): Conversion of the hydroxyl group to an allylic iodide via an Appel-type reaction, preserving the vinyl silane for downstream cross-coupling.

  • Pathway B (Iododesilylation): Electrophilic cleavage of the C–Si bond to yield a stereodefined vinyl iodide, preserving the allylic alcohol.

By understanding the causality behind the reagent selection and solvent effects, chemists can achieve absolute chemoselectivity and stereocontrol.

Mechanistic Rationale & Causality

Pathway A: Chemoselective Allylic Iodination (The Appel Reaction)

The Appel reaction converts primary and secondary alcohols into alkyl halides under mild conditions[1]. For 3-trimethylsilylprop-2-en-1-ol, treating the substrate with iodine (


), triphenylphosphine (

), and imidazole generates a highly electrophilic alkoxyphosphonium intermediate.
  • Causality of Reagents: Imidazole acts as both a base to neutralize the generated

    
     and a nucleophilic catalyst. The steric bulk of the trimethylsilyl (TMS) group on the adjacent alkene directs the incoming iodide nucleophile exclusively to the 
    
    
    
    -carbon via an
    
    
    mechanism, effectively suppressing unwanted
    
    
    allylic transposition.
Pathway B: Stereospecific Iododesilylation

Converting the vinyl silane into a vinyl iodide requires an electrophilic iodine source, typically N-iodosuccinimide (NIS).

  • Causality of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -Silicon Effect:  During electrophilic attack by 
    
    
    
    , the developing positive charge is heavily stabilized by the adjacent carbon-silicon bond via hyperconjugation (the
    
    
    -silicon effect).
  • Causality of Solvent (HFIP): Zakarian and co-workers demonstrated that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a critical solvent for this transformation[2]. HFIP is highly polar but possesses low nucleophilicity, preventing solvent trapping of the intermediate. Furthermore, HFIP activates NIS via strong hydrogen bonding, accelerating the reaction rate[3].

  • Stereochemical Control: The subsequent anti-elimination of the silyl group ensures strict retention of the alkene geometry (e.g., an (E)-alkene yields an (E)-vinyl iodide)[4].

Mandatory Visualization: Divergent Workflows

G SM 3-trimethylsilylprop-2-en-1-ol (Bifunctional Substrate) Appel Pathway A: Allylic Iodination Reagents: I₂, PPh₃, Imidazole Target: C-OH Bond SM->Appel Desilyl Pathway B: Iododesilylation Reagents: NIS, HFIP, Ag₂CO₃ Target: C-Si Bond SM->Desilyl ProdA (3-Iodoprop-1-en-1-yl)trimethylsilane (Allylic Iodide) Appel->ProdA SN2 Displacement ProdB 3-Iodoprop-2-en-1-ol (Vinyl Iodide) Desilyl->ProdB Retention of Geometry

Caption: Divergent iodination pathways for 3-trimethylsilylprop-2-en-1-ol.

Experimental Protocols

Protocol A: Synthesis of (3-Iodoprop-1-en-1-yl)trimethylsilane

Self-Validating System: The precipitation of triphenylphosphine oxide (


) during the non-polar solvent workup serves as a visual indicator of successful conversion.

Materials:

  • 3-trimethylsilylprop-2-en-1-ol (1.0 equiv, 10 mmol)

  • Triphenylphosphine (

    
    ) (1.2 equiv, 12 mmol)
    
  • Imidazole (1.5 equiv, 15 mmol)

  • Iodine (

    
    ) (1.2 equiv, 12 mmol)
    
  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Complex Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve

    
     and imidazole in anhydrous DCM (40 mL). Cool the mixture to 0 °C using an ice bath.
    
  • Iodine Addition: Add

    
     in three portions over 10 minutes. Note: The solution will turn dark yellow/brown. Stir for 15 minutes at 0 °C to ensure complete formation of the halophosphonium complex.
    
  • Substrate Addition: Dissolve 3-trimethylsilylprop-2-en-1-ol in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 1–2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
     (20 mL) to neutralize unreacted iodine (solution turns pale). Extract the aqueous layer with DCM (2 × 20 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to approximately 10 mL. Add cold hexanes (50 mL) vigorously to precipitate 
    
    
    
    . Filter through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography (100% Hexanes) to yield the pure allylic iodide.
Protocol B: Synthesis of 3-Iodoprop-2-en-1-ol (Stereospecific Iododesilylation)

Self-Validating System: The disappearance of the non-polar starting material and the emergence of a highly UV-active,


-stainable spot on TLC confirms the cleavage of the C–Si bond and installation of the heavy iodine atom.

Materials:

  • 3-trimethylsilylprop-2-en-1-ol (1.0 equiv, 10 mmol)

  • N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol)

  • Silver Carbonate (

    
    ) (0.3 equiv, 3 mmol)
    
  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask shielded from direct light (using aluminum foil), dissolve 3-trimethylsilylprop-2-en-1-ol in HFIP (100 mL).

  • Additive Introduction: Add

    
     to the solution. Note: Silver carbonate acts as a scavenger for the succinimide byproduct and facilitates the generation of the active 
    
    
    
    species.
  • Iodination: Cool the suspension to 0 °C. Add NIS in a single portion. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Track the reaction via TLC (Hexanes/EtOAc 4:1). The iododesilylation of TMS groups in HFIP is generally rapid and should reach completion within 2 hours[4].

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL) and quench with saturated aqueous

    
     (50 mL). Filter the biphasic mixture through a pad of Celite to remove silver salts.
    
  • Isolation: Separate the organic layer, wash with brine (50 mL), dry over

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc 8:2) to isolate the stereopure vinyl iodide.
    

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for both divergent pathways, allowing for rapid comparison during synthetic route design.

ParameterPathway A: Allylic IodinationPathway B: Iododesilylation
Target Bond Cleaved C–OHC–Si
Primary Reagents

,

, Imidazole
NIS,

Optimal Solvent Dichloromethane (DCM)Hexafluoroisopropanol (HFIP)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Stereochemical Outcome Inversion at

carbon (

)
Absolute retention of alkene geometry
Expected Yield 85 – 95%80 – 90%
Product Utility Electrophile for alkylationsSubstrate for Suzuki/Stille couplings

References

  • Appel reaction - Grokipedia Source: Grokipedia URL
  • Hexafluoroisopropanol as a Unique Solvent for Stereoselective Iododesilylation of Vinylsilanes Source: ResearchGate URL
  • Vinyl iodide functional group Source: Wikipedia URL
  • Recent Advances in Organosilicon Chemistry Source: SCI URL
  • Iododesilylation of TIPS-, TBDPS-, and TBS-Substituted Alkenes in Connection with the Synthesis of Amphidinolides B/D Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-Iodo-3-trimethylsilylprop-2-en-1-ol synthesis

Technical Support Center: Optimizing the Yield of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals see...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol (CAS: 105575-91-5)[1]. This allylic alcohol is a highly versatile building block, frequently utilized in the synthesis of skipped enynes and complex natural products[2].

Introduction & Mechanistic Overview

The most reliable synthetic route for this compound involves the regioselective hydroalumination of 3-(trimethylsilyl)prop-2-yn-1-ol using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), followed by electrophilic trapping with iodine.

The Causality of the Mechanism: Red-Al is specifically chosen over other reducing agents (like DIBAL-H) because the free hydroxyl group of the propargyl alcohol coordinates tightly to the aluminum center. This coordination directs the intramolecular delivery of the hydride exclusively to the C2 position. Concurrently, the bulky trimethylsilyl (TMS) group forces the aluminum to occupy the C3 position, forming a stable organoaluminum chelate[3]. Subsequent quenching with iodine at cryogenic temperatures cleaves the C-Al bond with strict retention of configuration, yielding the desired (Z)-isomer.

Reaction Workflow Diagram

SynthesisWorkflow SM 3-(Trimethylsilyl)prop-2-yn-1-ol (Starting Material) RedAl Red-Al (1.5 eq) Anhydrous Et2O, 0 °C to RT SM->RedAl Coordination & Hydride Delivery Intermediate Organoaluminum Chelate (Al at C3, H at C2) RedAl->Intermediate Regioselective Hydroalumination Iodine I2 (1.2 eq) in THF -78 °C to RT Intermediate->Iodine Electrophilic Cleavage Byproduct Desilylated / Over-reduced Byproducts Intermediate->Byproduct Moisture / Excess Temp Product (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol (Target Product) Iodine->Product Retention of Configuration

Workflow for the regioselective synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol.

Self-Validating Experimental Protocol

Step 1: Preparation of the Organoaluminum Intermediate

  • Flame-dry a round-bottom flask under vacuum and backfill with argon.

  • Dissolve 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether (Et₂O) to a concentration of 0.2 M.

  • Validation Check 1: The solution must remain perfectly clear. Any cloudiness indicates moisture in the solvent; abort and re-dry the solvent to prevent premature Red-Al quenching.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add Red-Al (60% w/w in toluene, 1.5 eq).

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Validation Check 2: Quench a 50 µL aliquot in D₂O and analyze by crude ¹H-NMR. The complete disappearance of the alkyne peak and the appearance of a vinylic proton confirms complete hydroalumination.

Step 2: Electrophilic Trapping

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dissolve Iodine (I₂, 1.2 eq) in anhydrous THF and add it dropwise over 30 minutes.

  • Causality: The cryogenic temperature prevents the cleavage of the sensitive C-Si bond (desilylation). The iodine replaces the aluminum with retention of configuration, securing the (Z)-stereochemistry.

Step 3: Workup and Isolation

  • Warm the mixture to 0 °C and carefully quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Causality: Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions. This prevents the formation of an intractable aluminum hydroxide emulsion, allowing for clean phase separation.

  • Stir vigorously for 1-2 hours until two distinct, clear layers form.

  • Extract the aqueous layer with Et₂O, wash the combined organic layers with saturated Na₂S₂O₃ (to neutralize excess iodine), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc).

Quantitative Data: Condition Optimization

The table below summarizes how varying the reaction conditions impacts the isolated yield and regioselectivity of the final product[3].

Reducing AgentSolventTemp (Al addition)Quench Temp (I₂)Regioselectivity (C3:C2)Isolated Yield (%)
Red-Al (1.5 eq) Et₂O 0 °C to RT -78 °C >95:5 85–92%
Red-Al (1.5 eq)THF0 °C to RT-78 °C90:1075–80%
DIBAL-H (2.5 eq)Hexane/Et₂O0 °C to RT-78 °C80:2060–65%
Red-Al (1.5 eq)Et₂O0 °C to RT0 °C>95:5< 50% (Desilylation)

Troubleshooting Guides & FAQs

Q: Why am I getting low yields and recovering significant amounts of starting material? A: Red-Al degrades over time upon exposure to trace moisture, losing its active hydride titer. If your Red-Al reagent is old, you are likely under-dosing the active reducing agent. Solution: Titrate your Red-Al solution before use or utilize a fresh bottle. Additionally, ensure your Et₂O is strictly anhydrous, as moisture will preferentially quench the hydride before it can reduce the alkyne.

Q: I am seeing a mixture of regioisomers. How can I improve C3-iodination selectivity? A: Solvent choice is critical for this transformation. Non-polar, weakly coordinating solvents like Diethyl Ether (Et₂O) enhance the intramolecular hydride delivery from the coordinated aluminum to the C2 position. Using strongly coordinating solvents like THF can disrupt this chelation, leading to intermolecular hydride delivery and significantly reduced regioselectivity[3].

Q: What causes the formation of the desilylated byproduct (3-iodoprop-2-en-1-ol)? A: The C-Si bond in the organoaluminum intermediate is highly sensitive to cleavage by nucleophiles (such as the methoxyethoxy ligands in Red-Al) or halogens at elevated temperatures. Solution: Ensure the iodine quench is performed strictly at -78 °C and do not allow the reaction to warm above 0 °C before thoroughly quenching the excess iodine and aluminum species.

Q: Why is my workup forming an intractable gel? A: Quenching aluminum-based reductions with water or simple acids often forms a thick aluminum hydroxide emulsion that traps your product and ruins yields. Solution: Use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1-2 hours. The tartrate chelates the aluminum, breaking the emulsion into two clear, easily separable phases.

References

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-3-trimethylsilylprop-2-en-1-ol

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 3-iodo-3-trimethylsilylprop-2-en-1-ol . This compound is a highly versatile, yet sensitive, building block frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 3-iodo-3-trimethylsilylprop-2-en-1-ol . This compound is a highly versatile, yet sensitive, building block frequently utilized in the synthesis of skipped enynes and complex macrolides.

Because this molecule contains a sterically demanding trimethylsilyl (TMS) group, a photolabile vinyl iodide moiety, and an allylic alcohol, its purification by standard silica gel column chromatography often leads to decomposition, desilylation, or poor mass recovery. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-yield purification.

Module 1: Mechanistic Challenges & Workflow Design

The synthesis of 3-iodo-3-trimethylsilylprop-2-en-1-ol is typically achieved via the hydrozirconation of 3-(trimethylsilyl)prop-2-yn-1-ol using Schwartz's reagent (Cp₂ZrHCl), followed by an electrophilic quench with iodine (I₂) . While the reaction is highly regioselective , the crude mixture presents three distinct purification challenges:

  • Zirconium Byproducts: Polymeric Zr salts create severe emulsions and permanently clog silica frits.

  • Acid Sensitivity: The allylic TMS group undergoes rapid protodesilylation upon contact with the acidic silanol groups (pH ~4.5) of standard silica gel.

  • Photolysis: The C–I bond is susceptible to homolytic cleavage under ambient laboratory lighting, releasing free iodine .

Workflow Crude Crude Reaction Mixture (Product, I2, Zr salts) Quench Na2S2O3 Aqueous Wash (Reduces I2 to I-) Crude->Quench Filter Celite Pad Filtration (Removes Polymeric Zr) Quench->Filter Silica Neutralized Silica Gel (Pre-treated with 1% Et3N) Filter->Silica Elution Gradient Elution (Hexane to 15% EtOAc) Silica->Elution Pure Pure 3-Iodo-3-TMS-prop-2-en-1-ol (Store in amber vial, -20°C) Elution->Pure

Workflow for the robust purification of 3-iodo-3-trimethylsilylprop-2-en-1-ol.

Module 2: Validated Step-by-Step Purification Protocol

This protocol is designed as a self-validating system; each phase contains a visual or chemical checkpoint to ensure the integrity of the process before proceeding to the next step.

Phase 1: Pre-Column Workup (De-iodination and De-metallation)
  • Quench: To the crude reaction mixture (typically in THF or CH₂Cl₂), add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ reduces unreacted electrophilic I₂ to water-soluble iodide (I⁻).

    • Validation Check: Vigorously stir until the organic layer transitions from dark brown/purple to pale yellow. If a brown tint persists, I₂ is still present; add more Na₂S₂O₃.

  • Filter: Pour the biphasic mixture through a 2-inch pad of Celite in a sintered glass funnel. Rinse the pad with ethyl acetate (EtOAc).

    • Causality: Schwartz's reagent byproducts form gelatinous zirconium oxides during aqueous workup. Celite traps these polymers, preventing them from transferring to the separatory funnel where they would cause unbreakable emulsions.

  • Extract & Dry: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure in the dark (wrap the rotary evaporator flask in aluminum foil).

Phase 2: Chromatographic Isolation
  • Stationary Phase Deactivation: Prepare a slurry of standard silica gel (230–400 mesh) using a solvent mixture of Hexanes containing 1% v/v Triethylamine (Et₃N) .

    • Causality: Et₃N neutralizes the acidic silanol (Si-OH) sites on the silica, preventing acid-catalyzed protodesilylation of the vinyl silane.

  • Column Packing: Pour the slurry into the column. Flush the column with 2 column volumes of the 1% Et₃N/Hexane solution to ensure complete neutralization.

  • Loading: Dissolve the crude oil in a minimum amount of dichloromethane (CH₂Cl₂) and apply it evenly to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 100% Hexanes (with 1% Et₃N) for 2 column volumes to elute non-polar siloxane byproducts.

    • Gradually increase polarity to 5% EtOAc / 95% Hexanes, then to 15% EtOAc / 85% Hexanes.

    • Validation Check: Wrap the collection test tubes in aluminum foil. Monitor fractions via TLC (See Table 1).

  • Storage: Pool the product-containing fractions, concentrate under reduced pressure, and immediately transfer to an amber glass vial. Flush the vial with Argon and store at -20 °C.

Module 3: Quantitative TLC & Elution Data

Monitoring the separation requires distinguishing the product from its structurally similar alkyne precursor. Use the following validated parameters for TLC analysis.

Table 1: TLC Monitoring Parameters and Stain Responses

CompoundRf Value (20% EtOAc/Hexanes)UV Activity (254 nm)KMnO₄ Stain ResponseI₂ Chamber Response
3-(TMS)prop-2-yn-1-ol (Starting Material)0.38WeakYellow/Brown (Slow, requires heat)Light Brown
3-Iodo-3-TMS-prop-2-en-1-ol (Product)0.32Strong (Dark spot)Bright Yellow/White (Instantaneous)Dark Brown
Iodine (I₂) (Impurity)0.95ActiveBrown streakN/A
Desilylated Byproduct (Degradation)0.25ModerateYellow (Fast)Brown

Module 4: Troubleshooting & FAQs

Q1: My purified fractions are turning pink or light brown after sitting on the bench. Is the product ruined? A: This indicates photolytic degradation. The C–I bond in vinyl iodides is relatively weak and susceptible to homolytic cleavage when exposed to ambient UV/visible light. This cleavage generates iodine radicals that recombine to form trace amounts of I₂ (which appears pink/purple in organic solvents). Solution: If the discoloration is faint, the molar loss of product is usually negligible (<1%). To prevent this, strictly handle the compound in foil-wrapped glassware and store it in amber vials. If heavily degraded, you must re-dissolve the mixture in ether, wash with Na₂S₂O₃, and re-isolate.

Q2: NMR analysis of my isolated product shows a missing TMS peak (~0.1 ppm) and a new vinylic proton. What happened? A: You have experienced acid-catalyzed protodesilylation. Standard silica gel is acidic. When the allylic alcohol binds to the silica surface, the electron-rich vinyl silane is protonated, forming a β-silicon carbocation that rapidly eliminates the TMS group. Solution: You must pre-treat your silica gel with 1% Triethylamine (Et₃N) prior to loading the column. Alternatively, use basic alumina as the stationary phase, though resolution may decrease.

Degradation Product 3-Iodo-3-TMS-prop-2-en-1-ol Acid Acidic Silica Gel (pH < 5) Product->Acid Surface Contact Light UV / Ambient Light (hv) Product->Light Prolonged Exposure Desilylation Protodesilylation (Yields 3-Iodoprop-2-en-1-ol) Acid->Desilylation Iodine Homolytic C-I Cleavage (Releases I2, Pink Solution) Light->Iodine

Primary degradation pathways of 3-iodo-3-trimethylsilylprop-2-en-1-ol during isolation.

Q3: The starting material (alkyne) and the product (iodo-alkene) are co-eluting. How can I improve the resolution? A: The Rf difference between the TMS-alkyne and the iodo-TMS-alkene is narrow (ΔRf ~ 0.06) because the polar allylic/propargylic alcohol dominates the molecule's interaction with the silica. Solution: Do not use a steep solvent gradient. Load the sample using a highly non-polar solvent (100% hexanes) and run a very shallow isocratic elution at 5% EtOAc/Hexanes until the starting material fully elutes, then step up to 10% EtOAc to push the product off the column.

Q4: My crude mixture formed a thick, unbreakable emulsion in the separatory funnel. How do I fix this? A: This is caused by hydrated zirconium oxides acting as emulsifying agents. Solution: Do not attempt to wait out the emulsion. Filter the entire biphasic mixture directly through a thick pad of Celite. The Celite will trap the solid zirconium polymers, and the filtrate will rapidly separate into two distinct, clear layers.

References

  • Wikipedia Contributors. (n.d.). Schwartz's reagent. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Hart, D. W., Blackburn, T. F., & Schwartz, J. (1975). Hydrozirconation. III. Stereospecific and regioselective functionalization of alkylacetylenes via vinylzirconium(IV) intermediates. Journal of the American Chemical Society. Retrieved from:[Link]

  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Silyl Iodide (TMSI) Reaction Work-Up &amp; Troubleshooting

Welcome to the Technical Support Center for Silyl Iodide Workflows. Trimethylsilyl iodide (TMSI) is an exceptionally versatile, hard-acid/soft-base reagent used extensively for ether cleavage, ester deprotection, and Boc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Silyl Iodide Workflows. Trimethylsilyl iodide (TMSI) is an exceptionally versatile, hard-acid/soft-base reagent used extensively for ether cleavage, ester deprotection, and Boc removal. However, its extreme moisture sensitivity and the generation of corrosive hydrogen iodide (HI) and molecular iodine (I


) make the work-up a frequent point of failure.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure the reproducible isolation of your target compounds.

Mechanistic Overview of TMSI Cleavage

To master the work-up, you must first understand the causality of the reaction. TMSI acts as a Lewis acid, activating the ether or ester oxygen, followed by an S


2 attack by the soft iodide nucleophile. This generates a trimethylsilyl ether and an alkyl iodide [1]. The silyl ether intermediate must then be hydrolyzed—typically with water or methanol—to liberate the final alcohol or phenol [2].

During this hydrolysis, hexamethyldisiloxane (TMS


O) is formed as a thermodynamic sink byproduct, and HI is liberated [1].

Mechanism Ether Substrate (R-O-R') Oxonium Silyl Oxonium Ion [R-O+(SiMe3)-R'] I- Ether->Oxonium TMSI TMSI (Me3Si-I) TMSI->Oxonium Cleavage Silyl Ether + Alkyl Iodide (R-O-SiMe3 + R'-I) Oxonium->Cleavage SN2 attack Workup Aqueous Quench (H2O / MeOH) Cleavage->Workup Product Alcohol Product (R-OH) Workup->Product Hydrolysis Byproduct Hexamethyldisiloxane (TMS2O) Workup->Byproduct Dimerization

Mechanistic pathway of TMSI-mediated ether cleavage and subsequent aqueous hydrolysis.

Quantitative Data: Managing Reaction Components

Effective work-ups rely on exploiting the physical properties of the reaction mixture. The table below summarizes the key components you will encounter during a TMSI quench and the strategic rationale for their removal.

ComponentRoleBoiling Point (°C)Removal Strategy during Work-up
TMSI Reagent106Quench with H

O/MeOH; converts to TMS

O and HI.
HI Byproduct-35 (gas)Neutralize with NaHCO

or an amine base scavenger.
I

Byproduct (Oxidation)184Reduce with aq. Na

S

O

to water-soluble I

ions.
TMS

O
Byproduct (Hydrolysis)100Evaporation under high vacuum or silica gel chromatography.
Methyl Iodide Byproduct (Methoxy cleavage)42Evaporation under reduced pressure (highly volatile).

Experimental Protocols: Self-Validating Systems

Do not simply follow steps blindly; use the visual and chemical feedback of the reaction to validate your progress.

Protocol A: Standard Thiosulfate/Bicarbonate Quench

Objective: Safe hydrolysis of silyl ethers and neutralization of reactive byproducts (HI, I


) [3].
  • Step 1: Dilution. Cool the reaction mixture to 0 °C. Dilute with a non-water-miscible solvent (e.g., dichloromethane) to lower the concentration of reactive species and prevent exothermic runaway.

  • Step 2: Primary Quench. Slowly add methanol dropwise until gas evolution ceases. Self-validation: The cessation of bubbling confirms the complete consumption of unreacted TMSI and reactive silyl intermediates.

  • Step 3: Acid Neutralization. Pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO

    
    ). Self-validation: Effervescence (CO
    
    
    
    release) will occur; wait until bubbling stops to confirm complete neutralization of HI.
  • Step 4: Iodine Reduction. Add a 1M aqueous solution of sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to the funnel. Shake vigorously and vent. Self-validation: The organic layer will transition from dark purple/brown to pale yellow or colorless, visually confirming the complete reduction of I
    
    
    to water-soluble iodide.
  • Step 5: Extraction. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to remove the volatile TMS
    
    
    O byproduct.
Protocol B: Anhydrous Methanolysis (For Acid-Sensitive Substrates)

Objective: Cleavage of silyl ethers without aqueous exposure, preventing the degradation of water-labile functional groups [4].

  • Step 1: Scavenger Addition. Before quenching, add an excess of propylene oxide to the reaction mixture at 0 °C. Causality: Propylene oxide acts as an irreversible acid scavenger, reacting with HI to form 1-iodo-2-propanol, thereby maintaining a strictly neutral environment.

  • Step 2: Methanolysis. Add anhydrous methanol to solvolyze the silyl ether intermediate into the target alcohol and methoxytrimethylsilane. Self-validation: TLC or LC-MS monitoring will show the disappearance of the non-polar silyl ether spot and the appearance of the more polar alcohol.

  • Step 3: Concentration. Evaporate the volatiles (methanol, methoxytrimethylsilane, and 1-iodo-2-propanol) under high vacuum to yield the crude product.

Troubleshooting Guides & FAQs

G Start TMSI Reaction Complete Q1 Is the product acid-sensitive? Start->Q1 Acidic Quench with MeOH/H2O (Liberates HI) Q1->Acidic No Basic Quench with NaHCO3/Amine (Neutralizes HI) Q1->Basic Yes Iodine Dark color (I2) present? Acidic->Iodine Basic->Iodine Thio Wash with aq. Na2S2O3 (Reduces I2 to I-) Iodine->Thio Yes Extract Extract & Concentrate (Removes TMS2O) Iodine->Extract No Thio->Extract

Decision workflow for selecting the appropriate TMSI reaction quench and work-up.

Q1: My reaction mixture turned dark purple/brown. Is my product destroyed? A1: Not necessarily. The dark color is molecular iodine (I


), formed by the oxidation of hydrogen iodide (HI) generated during the reaction or work-up.
Causality: HI easily oxidizes in the presence of trace oxygen or light.
Solution: Incorporate a sodium thiosulfate (Na

S

O

) wash during your aqueous extraction (See Protocol A). The thiosulfate reduces I

to colorless, water-soluble iodide ions. Your product is safe provided it does not contain alkenes susceptible to iodination [3].

Q2: How do I completely remove the hexamethyldisiloxane (TMS


O) byproduct? 
A2:  TMS

O is the inevitable thermodynamic sink of TMSI hydrolysis [1]. It is a non-polar liquid with a boiling point of 100 °C. Causality: Because it is highly lipophilic, it stays in the organic layer during aqueous extraction. Solution: For robust, solid products, extended evaporation under high vacuum (rotary evaporator followed by a Schlenk line) is usually sufficient. If your product is volatile or an oil that traps TMS

O, you must purify it via silica gel column chromatography; TMS

O will elute very quickly in non-polar solvent systems (e.g., 100% hexanes) before your target compound.

Q3: My acid-sensitive substrate degraded during the TMSI quench. How can I prevent this? A3: The standard quench with water or methanol generates stoichiometric amounts of HI, rapidly dropping the pH [2]. Causality: Acid-labile groups (like acetals or certain protecting groups) will hydrolyze under these harsh conditions. Solution: Perform a buffered quench. Add a weak base like sodium bicarbonate (NaHCO


) directly to the quenching solution, or utilize Protocol B (Anhydrous Methanolysis) with an organic acid scavenger like propylene oxide or pyridine to keep the medium strictly neutral [4].

Q4: Can I generate TMSI in situ to avoid handling the neat reagent, and does it change the work-up? A4: Yes, TMSI is frequently generated in situ by reacting chlorotrimethylsilane (TMSCl) with sodium iodide (NaI) in acetonitrile [1]. Causality: This avoids handling the highly reactive, fuming neat TMSI and is often cheaper. Work-up implication: The in situ method generates a fine precipitate of sodium chloride (NaCl). Before proceeding with the standard aqueous quench, it is highly recommended to filter the reaction mixture through a pad of Celite to remove the NaCl salts, which can otherwise cause severe, unbreakable emulsions during the extraction phase.

References

  • Source: acsgcipr.
  • Source: orgsyn.
  • Source: ucla.
  • Source: benchchem.
Optimization

Technical Support Center: Reaction Optimization Using Bayesian Methods

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Bayesian reaction optimization. This guide is designed to provide you wit...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Bayesian reaction optimization. This guide is designed to provide you with practical, in-depth answers to common challenges encountered when using Bayesian optimization (BO) for complex chemical synthesis. As a powerful, data-efficient approach, BO can dramatically accelerate the discovery of optimal reaction conditions, but its "black-box" nature can sometimes lead to perplexing issues.[1][2] This resource explains the causality behind these issues and provides field-proven troubleshooting strategies to get your research back on track.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when applying Bayesian methods to chemical synthesis.

Q1: What is Bayesian optimization and why is it suited for chemical reactions? A: Bayesian optimization is a sequential, model-based strategy for finding the optimum of an objective function that is expensive to evaluate—like a chemical reaction.[3][4] It's particularly well-suited for chemistry because it is highly data-efficient, minimizing the number of costly and time-consuming experiments required.[1][5] Unlike traditional Design of Experiments (DoE), which often samples a predefined grid, BO intelligently selects the next experiment to run by balancing exploration (testing uncertain regions of the parameter space) and exploitation (refining known high-performing regions).[1][6] This is achieved by building a probabilistic surrogate model (often a Gaussian Process) of your reaction landscape and using an acquisition function to decide the most informative next experiment.[6][7]

Q2: What is a Gaussian Process (GP) model and why is it so common? A: A Gaussian Process (GP) is a powerful type of surrogate model used in BO to approximate the unknown reaction landscape.[6][8] GPs are popular for several reasons: they can model complex, non-linear relationships between reaction parameters and outcomes; they provide not only a prediction (e.g., of the yield) but also a measure of uncertainty for that prediction; and they can handle noisy experimental data.[9] This uncertainty estimate is crucial, as it's what the acquisition function uses to balance the exploration-exploitation trade-off.[1][9]

Q3: How do I choose an initial set of experiments to start the optimization? A: The initial set of experiments, or the initial design, is critical as it provides the first data points for fitting the surrogate model.[10] A poor initial design can fail to capture the diversity of the search space and may bias the algorithm.[11] While random sampling is an option, space-filling designs like Latin Hypercube Sampling (LHS) are often more effective because they ensure a more even spread of points across the parameter space.[10][11] The goal is to provide the model with a representative, albeit small, snapshot of the entire reaction landscape.[10]

Q4: What are acquisition functions and how do I choose one? A: An acquisition function is the decision-making component of BO.[1] It uses the predictions and uncertainty from the surrogate model to assign a utility score to every potential next experiment.[1][12] The experiment with the highest utility is chosen. Common acquisition functions include:

  • Expected Improvement (EI): Focuses on exploiting promising regions by calculating the expected amount of improvement over the current best result.[6][13]

  • Upper Confidence Bound (UCB): Explicitly balances exploration and exploitation with a tunable parameter.[6][12]

  • Probability of Improvement (PI): A simpler function that calculates the probability of improving upon the current best result.[1]

  • Thompson Sampling (TS): A probabilistic approach that can be very effective for complex landscapes.[1][6]

For many standard chemical optimizations, EI and UCB are robust starting points.[13]

Q5: How do I handle categorical variables like solvents or catalysts? A: Handling categorical variables is a common challenge in chemistry.[6] The most straightforward method is one-hot encoding, where each category (e.g., "Toluene," "THF," "DMF") is converted into a binary vector.[6] More advanced algorithms, like Gryffin, are specifically designed to handle categorical variables by leveraging expert knowledge.[6] It is crucial to represent these variables in a way the model can understand without implying an incorrect ordinal relationship (e.g., that THF is somehow "between" Toluene and DMF).

Part 2: Troubleshooting Guides

This section provides structured guidance for specific problems you might encounter during an optimization campaign.

Your Bayesian optimization campaign has run for many iterations, but the suggested conditions are not improving, or the performance is no better than random guessing.

Potential Causes & Solutions

Cause Explanation Troubleshooting Protocol
Poor Initial Sampling The initial experiments did not adequately represent the diversity of the search space, leading the model to focus on a suboptimal region.[11]1. Widen the Net: If possible, pause the optimization and add 2-3 new data points in regions of the parameter space that are far from your initial set. 2. Use a Space-Filling Design: For future campaigns, use a method like Latin Hypercube Sampling to generate your initial points instead of random selection or manual picking.[11] 3. Increase Initial Sample Size: While BO is data-efficient, starting with only 2-3 points in a high-dimensional space can be insufficient. Consider starting with a slightly larger initial set (e.g., 5-10 points).[14]
Incorrect Model Hyperparameters The hyperparameters of the Gaussian Process (e.g., kernel lengthscale, prior width) are poorly tuned, resulting in a surrogate model that does not accurately reflect the true reaction landscape. This can lead to over-smoothing or an incorrect balance of exploration/exploitation.[3][15][16]1. Check Hyperparameter Optimization: Ensure your BO software is properly optimizing the GP hyperparameters, typically by maximizing the marginal likelihood on the available data.[11] 2. Adjust Prior Width (Sigma): An incorrect prior width can stifle exploration.[15][16] If the model only exploits known good areas, the prior width might be too small. If it explores too erratically, it might be too large. Consult your software's documentation on how to adjust this.
High Experimental Noise Significant, un-accounted-for noise in your experimental results (e.g., from inconsistent procedures or unreliable analytical methods) can mislead the algorithm, causing it to chase phantom optima.[11]1. Quantify Noise: Repeat a few experiments under identical conditions to quantify the variance in your measurements. 2. Incorporate Noise into the Model: Most BO packages allow you to specify the observation noise level. Providing an accurate estimate helps the model distinguish real trends from random error. 3. Improve Experimental Consistency: Review and standardize your experimental and analytical procedures to minimize variability.[11]
Inadequate Acquisition Search The algorithm used to find the maximum of the acquisition function is failing. This is like knowing you should drill for oil in a certain field (exploration) but only checking a few spots right next to your existing wells (exploitation).[15][16]1. Increase Search Resolution: In your BO software settings, increase the number of points evaluated when maximizing the acquisition function. This makes the search more thorough. 2. Diversify Search Strategy: Some tools use methods like genetic algorithms to propose candidates. Ensure these are not stuck in a local optimum.[15]

The optimizer suggests a reaction at a dangerously high temperature, a negative concentration, or a combination of reagents known to be incompatible.

Potential Causes & Solutions

Cause Explanation Troubleshooting Protocol
Unconstrained Search Space The algorithm was given a parameter space that is mathematically valid but chemically nonsensical or dangerous. BO is a tool to augment, not replace, expert knowledge.[11]1. Define Hard Constraints: The most important step is to define a constrained optimization domain before starting. Most modern BO software allows you to specify linear or non-linear constraints.[17] For example, set an absolute upper limit for temperature or ensure the sum of solvent ratios equals 1. 2. Use Domain Knowledge: Critically evaluate the search space. If you know two reagents are incompatible, exclude those combinations from the domain.[11][17]
Extreme Extrapolation In a data-sparse region of the parameter space, the model's uncertainty is very high. The acquisition function may favor this high uncertainty (exploration), leading to an extreme and untested suggestion.1. Apply a "Human-in-the-Loop" Approach: Never run a suggested experiment blindly. Always use your chemical intuition to validate whether a suggestion is reasonable. If it seems unsafe, discard it and ask the algorithm for the next-best suggestion. 2. Add Bounding Experiments: If the algorithm consistently pushes toward a specific boundary, consider running a safe experiment near that boundary to provide the model with more data and reduce its uncertainty in that region.
Part 3: Key Workflows & Visualizations

Understanding the core logic of Bayesian optimization can aid in troubleshooting. The following diagrams illustrate the fundamental processes.

This diagram shows the iterative cycle at the heart of Bayesian optimization. The process begins with an initial set of experiments and then continuously refines its understanding of the reaction landscape to propose increasingly better conditions.

Bayesian_Optimization_Workflow cluster_init Initialization cluster_loop Optimization Loop define_space 1. Define Search Space (Parameters & Ranges) initial_doe 2. Perform Initial Experiments (e.g., Latin Hypercube Sampling) update_model 4. Update Surrogate Model (e.g., Gaussian Process) initial_doe->update_model initial_data Initial Data initial_doe->initial_data acquisition 5. Acquisition Function Suggests Next Experiment update_model->acquisition perform_exp 6. Perform Suggested Experiment acquisition->perform_exp analyze_result 7. Analyze Result (e.g., Yield, Selectivity) perform_exp->analyze_result analyze_result->update_model new_data New Data Point analyze_result->new_data initial_data->update_model new_data->update_model

Caption: The iterative workflow of Bayesian optimization for chemical reactions.

This decision tree provides a logical path for diagnosing why an optimization campaign may be failing to converge on a good solution.

Troubleshooting_Tree start Optimization Stalled or Performing Poorly check_initial Review Initial DoE: Is it space-filling and representative? start->check_initial check_noise Assess Experimental Noise: Are results repeatable? start->check_noise check_model Inspect Surrogate Model: Are hyperparameters being optimized correctly? start->check_model check_constraints Verify Search Space: Are constraints too restrictive or too loose? start->check_constraints sol_initial Action: Add diverse points or restart with better DoE (e.g., LHS). check_initial->sol_initial No sol_noise Action: Quantify noise and input it into the model. Improve experimental protocol. check_noise->sol_noise No sol_model Action: Check optimization logs. Adjust prior width/kernel if model is over/under-smoothing. check_model->sol_model No sol_constraints Action: Adjust constraints based on chemical knowledge. Ensure feasibility. check_constraints->sol_constraints Yes

Caption: A decision tree for diagnosing common convergence issues.

References

  • Tripp, A., & Hernández-Lobato, J. M. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. Published at ICML 2024. [Link]

  • Desimpel, S., et al. (2026). Bayesian optimization for chemical reactions. Chemical Society Reviews. [Link]

  • Tripp, A., & Hernández-Lobato, J. M. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv. [Link]

  • Wang, Y., et al. (2025). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules. [Link]

  • Desimpel, S., et al. (2026). Bayesian optimization for chemical reactions. Chemical Society Reviews. [Link]

  • Greenman, K. P., et al. (2024). WHAT ACTUALLY MATTERS FOR MATERIALS DISCOVERY: PITFALLS AND RECOMMENDATIONS IN BAYESIAN OPTIMIZATION. OpenReview. [Link]

  • Kumar BVS, S., et al. (2022). Comparative Analysis of Acquisition Functions in Bayesian Optimization for Drug Discovery. Acceleration Consortium. [Link]

  • Niemi, A. (2024). Automated Bayesian Chemical Reaction Optimization. Helda. [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group, UCLA. [Link]

  • Schobi, R. (2020). Gaussian Process Models for the Prediction of Chemical Experiment Outcomes. ETH Zurich Research Collection. [Link]

  • Amabilino, S., et al. (2025). Active learning high coverage sets of complementary reaction conditions. Digital Discovery. [Link]

  • Citrine Informatics. (2025). Why Bayesian Optimization Can Fall Short for Materials Innovation. Citrine Informatics. [Link]

  • Bradford, E., et al. (2021). Model-Free Safe Reinforcement Learning for Chemical Processes Using Gaussian Processes. IFAC-PapersOnLine. [Link]

  • e, a. (2023). Acquisition Functions for Bayesian Optimisation. anders e. [Link]

  • Guo, J., et al. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]

  • Hase, F., et al. (2023). Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. Accounts of Chemical Research. [Link]

  • e, a. (2023). Initial Designs for Bayesian Optimisation. anders e. [Link]

  • Greenman, K. P., et al. (2022). Predicting reaction conditions from limited data through active transfer learning. Reaction Chemistry & Engineering. [Link]

  • Wildman, S. H., et al. (2023). Gaussian Process Modeling For Experimental Procedure Uncertainty. Argonne National Laboratory. [Link]

  • Strieth-Kalthoff, F. (2024). Active Learning-Closed-Loop Optimisation for Organic Chemistry and Formulations Research. Apollo - University of Cambridge Repository. [Link]

  • Reker, D. (2020). Active machine learning for reaction condition optimization. Reker Lab, Duke University. [Link]

  • Poirion, O., et al. (2022). Bayesian Optimization in Drug Discovery. PubMed. [Link]

  • Deringer, V. L., et al. (2021). Gaussian Process Regression for Materials and Molecules. Chemical Reviews. [Link]

  • Poirion, O., et al. (2022). Bayesian Optimization in Drug Discovery. ResearchGate. [Link]

  • Verstraelen, T., et al. (2020). Creating Gaussian process regression models for molecular simulations using adaptive sampling. The Journal of Chemical Physics. [Link]

  • Pyzer-Knapp, E. O. (2018). Bayesian optimization for accelerated drug discovery. IBM Research. [Link]

  • Estandarte, A. K. C., et al. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. Digital Discovery. [Link]

  • Jablonka, K. M., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery. [Link]

  • Felton, K., et al. (2025). Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules. ACS Central Science. [Link]

  • Zhang, T., et al. (2023). An Integrated Method of Bayesian Optimization and D-Optimal Design for Chemical Experiment Optimization. Molecules. [Link]

  • Misener, R. (2023). Bayesian optimization and design of experiments. Society of Chemical Industry. [Link]

  • Guo, J., et al. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]

  • Leghrib, Y. (2024). Leveraging Bayesian Optimization in Design of Experiments (DoE) for Enhanced Crystallization Process Development. Youcef Exploration in pharma. [Link]

  • Doyle, A., & Stevens, J. (2021). Bayesian Optimization for Chemical Synthesis. YouTube. [Link]

  • van der Puyl, V., et al. (2023). Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of Substituted Vinyl Iodides

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) fo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the challenges associated with sterically hindered substituted vinyl iodides in cross-coupling reactions.

Introduction: The Challenge of Steric Congestion

Substituted vinyl iodides, particularly those with tri- or tetra-substitution patterns, are notoriously challenging substrates in transition-metal-catalyzed cross-coupling reactions. The steric bulk surrounding the carbon-iodine bond can significantly impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This often leads to low conversion, sluggish reaction rates, and the formation of unwanted side products. This document outlines rational, field-proven approaches to diagnose and solve these common experimental issues.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: Why is steric hindrance such a significant problem for vinyl iodides?

Answer: Steric hindrance around the C(sp²)-I bond directly obstructs the approach of the metal catalyst, typically a Palladium(0) species, which is necessary for the initial oxidative addition step of most cross-coupling catalytic cycles.[1][2] Furthermore, after transmetalation, the bulky groups on both coupling partners can crowd the metal center, making the final bond-forming step, reductive elimination, energetically unfavorable.[3][4] This can lead to catalyst decomposition or preferential side reactions like β-hydride elimination (if applicable) or protodehalogenation.[1][5]

Q2: Which step in the catalytic cycle is most affected by steric hindrance?

Answer: Both oxidative addition and reductive elimination can be rate-limiting, depending on the specific substrates and catalyst system.

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the C-I bond is often slowed by bulky substituents adjacent to the iodine.[6]

  • Reductive Elimination: This final, product-forming step can be particularly challenging.[3][4] For the new C-C bond to form, the two organic groups must be positioned cis to each other on the metal center. Steric clash between bulky groups can create a high energy barrier for the transition state, slowing or preventing product formation.[3]

Q3: Are certain cross-coupling reactions more sensitive to steric hindrance than others with vinyl iodides?

Answer: Yes. While all are affected, the nature of the coupling partner plays a significant role.

  • Suzuki-Miyaura Coupling: Often a good first choice. The key challenge is the transmetalation from the boronic acid/ester and the subsequent reductive elimination.[7] Sterically hindered aryl boronic acids can present significant challenges.[7]

  • Sonogashira Coupling: The linear geometry of the terminal alkyne coupling partner can sometimes alleviate some steric pressure compared to a bulky arylboronic acid, but the reaction is still highly dependent on an accessible coordination site on the catalyst.[8][9] Copper-free conditions are often preferred to avoid side reactions.

  • Heck Coupling: This reaction can be very sensitive to the substitution pattern of both the vinyl iodide and the alkene.[10][11] Highly substituted alkenes can fail to couple due to the difficulty of the migratory insertion step.[12]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My reaction shows low or no conversion of the vinyl iodide starting material.
  • Potential Cause A: Ineffective Oxidative Addition due to Catalyst/Ligand Choice.

    • Scientific Rationale: The oxidative addition of a Pd(0) species to the C-I bond is the first and essential step.[13] For sterically hindered substrates, the ligand on the palladium center must be bulky enough to favor the formation of a highly reactive, monoligated L-Pd(0) species, yet flexible enough to accommodate the substrate.[14][15] Electron-rich ligands are crucial as they increase the electron density on the palladium, which promotes its insertion into the electrophilic C-I bond.[6][16]

    • Recommended Solution:

      • Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. Screen a panel of specialized phosphine ligands or N-Heterocyclic Carbenes (NHCs).

        • Buchwald-type biaryl phosphines: (e.g., SPhos, XPhos, AntPhos) are designed specifically for challenging couplings.[2][5] AntPhos, for instance, has a rigid anthracenyl backbone that can inhibit side reactions like β-hydride elimination.[5]

        • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and often more effective than phosphines at promoting oxidative addition for difficult substrates.[14][17][18] Their unique steric profile can be highly advantageous.[14]

      • Use a Pre-formed Catalyst: Ensure efficient generation of the active Pd(0) catalyst by using a stable pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst or a PEPPSI-type NHC pre-catalyst.[17][19]

  • Potential Cause B: Catalyst Deactivation.

    • Scientific Rationale: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to oxygen and moisture.[2] Furthermore, the nitrogen atom in certain heteroaromatic substrates can coordinate to the palladium center and act as a catalyst poison, leading to deactivation.[1]

    • Recommended Solution:

      • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents (including water, if used) and reagents.[19][20] Use freeze-pump-thaw cycles for solvents and ensure the reaction vessel is properly evacuated and backfilled with an inert gas (Argon or Nitrogen).[1][20]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome slow deactivation, though this is not ideal for process chemistry.[2]

Problem 2: The starting material is consumed, but the desired product yield is low, with significant side products.
  • Potential Cause A: Protodehalogenation (Hydrodehalogenation).

    • Scientific Rationale: This side reaction, where the iodine is replaced by a hydrogen atom, can become competitive if the desired cross-coupling pathway is slow. It can be promoted by moisture and certain bases.[1]

    • Recommended Solution:

      • Optimize the Base: The base is critical for the transmetalation step in Suzuki reactions.[13] A base that is too strong or too weak can lead to side reactions. Screen a range of bases. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ for hindered substrates.[2][21]

      • Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, for difficult substrates prone to protodehalogenation, switching to strictly anhydrous conditions with a soluble base (like CsF or KOtBu in some cases) can be beneficial.

  • Potential Cause B: Homocoupling of the Coupling Partner.

    • Scientific Rationale: In Suzuki reactions, the boronic acid can homocouple to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[1] In Sonogashira couplings, the alkyne can homocouple (Glaser coupling), especially when a copper co-catalyst is used.[13]

    • Recommended Solution:

      • Rigorous Degassing: As mentioned, removing all traces of oxygen is critical to prevent homocoupling.[1][19]

      • Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentylglycol ester, which are less prone to protodeboronation and homocoupling.[19]

      • Employ Copper-Free Sonogashira Conditions: For Sonogashira reactions, using a modern palladium/ligand system that does not require a Cu(I) co-catalyst can completely eliminate the Glaser homocoupling side product.

Part 3: Advanced Strategies & Protocols

Strategy 1: Ligand Screening and Optimization

The choice of ligand is the most critical parameter for overcoming steric hindrance. A systematic screening approach is recommended.

Ligand ClassSpecific Example(s)Key Characteristics & Application Notes
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich; promote monoligation and facilitate both oxidative addition and reductive elimination. A go-to choice for Suzuki and Buchwald-Hartwig reactions.[13][16]
Specialized Phosphines AntPhosRigid backbone helps prevent β-hydride elimination, making it particularly useful for couplings involving alkyl partners.[2][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-typeStrong σ-donors, form very stable palladium complexes. Excellent for promoting difficult oxidative additions.[14][17] The flexible steric bulk of some NHCs can be advantageous.[15]
Strategy 2: The Power of Nickel Catalysis

For extremely hindered systems where palladium catalysts fail, nickel-based systems can offer complementary reactivity.

  • Scientific Rationale: Nickel has a smaller atomic radius than palladium and can exhibit different mechanistic pathways, sometimes involving single-electron transfer (SET) or radical processes, which may be less sensitive to steric bulk in the same way as palladium's concerted pathways.[22][23] Nickel catalysts can be particularly effective for cross-electrophile couplings.[24]

  • Recommendation: When palladium systems are exhausted, consider screening Ni-based catalysts, such as NiCl₂(dme) with a suitable ligand (e.g., a pyridine-type or phosphine ligand), often in the presence of a stoichiometric reductant like zinc or manganese.[24]

Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Hindered Vinyl Iodide

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the sterically hindered vinyl iodide (1.0 equiv), the boronic acid pinacol ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1–3 mol%) and any additional ligand if required.

  • Inerting the System:

    • Seal the vessel. If not in a glovebox, evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[1]

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1–0.5 M solution) via syringe. If a co-solvent like water is used, it must also be thoroughly degassed.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1] Higher temperatures may be required for very challenging substrates.[7][21]

  • Monitoring & Work-up:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Visual Diagrams

Diagram 1: The Challenge in the Palladium Catalytic Cycle

Palladium_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_TS Oxidative Addition (Hindered Step) Pd0->OA_TS + R¹-I PdII R¹-Pd(II)-I (Vinyl-Pd Complex) OA_TS->PdII Trans Transmetalation PdII->Trans + R²-B(OR)₂ PdII_R2 R¹-Pd(II)-R² (Di-organo Complex) Trans->PdII_R2 RE_TS Reductive Elimination (Hindered Step) PdII_R2->RE_TS RE_TS->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RE_TS->Product

Caption: Key sterically hindered steps in a typical cross-coupling cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield / No Reaction Check_SM Starting Material Consumed? Start->Check_SM No_Conv Problem: No Conversion Check_SM->No_Conv No Conv Problem: Low Product Yield (Side Reactions) Check_SM->Conv Yes Sol_Ligand Screen Bulky Ligands (SPhos, NHCs) No_Conv->Sol_Ligand Sol_Base Screen Bases (K₃PO₄, Cs₂CO₃) Conv->Sol_Base Sol_Catalyst Use Active Pre-catalyst (e.g., G3-Precat) Sol_Ligand->Sol_Catalyst Sol_Temp Increase Temperature Sol_Catalyst->Sol_Temp Sol_Boron Switch to Boron Ester (BPin) Sol_Base->Sol_Boron Sol_Inert Improve Inert Technique (Degassing) Sol_Boron->Sol_Inert

Caption: A systematic workflow for troubleshooting failed reactions.

References

  • Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. PubMed. Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Theoretical investigation into the mechanism of reductive elimination from bimetallic palladium complexes. PubMed. Available at: [Link]

  • Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. C&EN. Available at: [Link]

  • First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. PMC. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Available at: [Link]

  • Mechanistically Guided Predictive Modeling of Stoichiometric Elimination Reactions of Palladium (II) Complexes. ETH Zurich Research Collection. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. Available at: [Link]

  • Palladium(I)-Iodide-Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides. Organic Chemistry Portal. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Heck reaction. UCLA Chemistry. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC.org. Available at: [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. PMC. Available at: [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Insights into the Mechanism of CO2 Electroreduction by Molecular Palladium–Pyridinophane Complexes. Mirica Group, Dartmouth. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis. Organic Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in Iodination Procedures

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermal hazards associated with halogenation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermal hazards associated with halogenation. Iodination reactions—whether via Sandmeyer-type diazonium displacement or direct electrophilic aromatic substitution—are notoriously prone to rapid, highly exothermic kinetics [1]. Uncontrolled heat release not only poses severe safety risks (e.g., thermal runaway, rapid gas evolution) but also compromises regioselectivity, leading to poly-iodinated impurities [2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you safely scale up iodination workflows.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do Sandmeyer-type iodinations generate such sudden, massive exotherms upon the addition of potassium iodide? A: The Sandmeyer iodination involves the decomposition of an aryl diazonium salt in the presence of iodide. The causality of the exotherm is twofold:

  • Redox Initiation & Nitrogen Expulsion: The iodide ion acts as a single-electron reducing agent, transferring an electron to the diazonium cation to form an aryl radical and nitrogen gas. The thermodynamic driving force of N₂ expulsion is massive and highly exothermic [1].

  • Gas Evolution Dynamics: The rapid evolution of N₂ gas decreases the heat capacity of the liquid mixture and causes foaming, which drastically reduces the effective heat transfer area of the reactor walls. If the diazonium salt is added too quickly, the cooling system is overwhelmed, leading to a localized thermal runaway.

Q2: In direct electrophilic aromatic iodinations (e.g., using I₂ and an oxidant like HIO₃ or H₂O₂), how does the choice of oxidant affect thermal control? A: Direct iodination requires the generation of a highly reactive electrophilic iodine species (often modeled as I⁺ or H₂OI⁺) [3]. When using oxidants to convert molecular iodine (I₂) into the active electrophile, the oxidation step itself is highly exothermic. For instance, the oxidation of hydroiodic acid (HI) by-products back to I₂ in the presence of oxygen or chemical oxidants generates significant localized heat [4]. If the oxidant is added in a single batch, the sudden spike in I⁺ concentration triggers a runaway electrophilic aromatic substitution (S_EAr), leading to di-iodination and severe hot spots.

Q3: How does Continuous Flow technology resolve the selectivity and thermal issues of batch iodination? A: Batch reactors suffer from poor surface-area-to-volume ratios, making rapid heat dissipation impossible on a large scale. Continuous flow microreactors confine the reaction to micro-channels (often fluoropolymer tubing), providing exceptionally high heat and mass transfer rates [2]. The exotherm is dissipated instantly into the surrounding cooling medium. Furthermore, the precise residence time control prevents over-reaction (di-iodination), ensuring that the highly reactive intermediates are consumed and quenched steadily [2].

Part 2: Troubleshooting Guide for Specific Workflows

Issue A: Foaming and Thermal Runaway During Diazonium Iodination

Symptoms: Rapid temperature spike (>15°C) upon KI addition; violent bubbling overwhelming the condenser; formation of dark, tarry decomposition by-products. Root Cause: Accumulation of unreacted diazonium salt due to low initial temperature, followed by sudden auto-catalytic decomposition when the mixture warms slightly. Corrective Action: Implement a "Reverse Addition" protocol. Instead of adding KI to the diazonium salt, add the cold diazonium solution dropwise to a pre-warmed (e.g., 10–15°C) solution of KI. This ensures the diazonium salt decomposes instantly upon contact, preventing accumulation and allowing the cooling jacket to manage a steady, constant heat load [1].

Issue B: Poor Regioselectivity (Di-iodination) in Electrophilic Iodination

Symptoms: HPLC shows >10% of di-iodinated or regioisomeric impurities; reactor internal temperature probes show localized hot spots near the addition funnel. Root Cause: Inefficient mixing in batch reactors creates zones of high electrophile concentration and localized heating, lowering the activation energy barrier for subsequent undesired iodinations. Corrective Action: Transition to a continuous flow setup using a T-mixer, or in batch, increase the agitation speed (using a pitched-blade turbine) and dilute the oxidant feed stream to ensure the rate of mixing exceeds the rate of reaction [2].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Scale-Up Sandmeyer Iodination (Reverse Addition Method)

This protocol utilizes a self-validating feedback loop: the rate of nitrogen evolution directly dictates the rate of addition, ensuring the exotherm never exceeds the cooling capacity [1].

Step-by-Step Methodology:

  • Diazotization: In Reactor A, dissolve the aniline derivative (1.0 eq) in aqueous HCl (3.0 eq). Cool to 0–5°C.

  • Nitrite Addition: Add NaNO₂ (1.05 eq) in water dropwise via a dosing pump. Validation Check: Maintain internal temp <5°C. Test for excess nitrite using starch-iodide paper.

  • Iodide Preparation: In Reactor B (main vessel), dissolve KI (1.5 eq) in water. Adjust the jacket temperature to maintain the internal solution at 10–15°C. Ensure a large headspace and connect to an off-gas scrubber.

  • Controlled Coupling (The Critical Step): Transfer the cold diazonium solution from Reactor A to Reactor B via a subsurface addition tube.

  • Exotherm Management: Set the dosing pump to a rate that maintains the Reactor B internal temperature strictly below 20°C. Validation Check: If foaming reaches 70% of the reactor volume, pause addition automatically. The temperature will immediately drop, validating that heat generation is perfectly coupled to the addition rate.

  • Quench & Isolate: Stir for 2 hours post-addition. Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to reduce residual iodine, then filter the precipitated product.

Protocol 2: Continuous Flow Electrophilic Iodination

Using microreactor technology to achieve isothermal conditions for highly exothermic halogenations [2].

Step-by-Step Methodology:

  • Stream Preparation:

    • Stream A: Aromatic substrate (1.0 M) in acetonitrile.

    • Stream B: ICl (Iodine monochloride, 1.05 M) in acetonitrile.

  • Reactor Setup: Connect Stream A and Stream B to high-precision syringe pumps. Route them into a Hastelloy or PTFE T-mixer.

  • Residence Time Unit: Connect the T-mixer to a 10 mL fluoropolymer tubular reactor coil submerged in a cooling bath set to 10°C.

  • Execution: Pump both streams at 0.5 mL/min (total flow 1.0 mL/min, residence time = 10 minutes).

  • In-Line Quench: Route the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 10% aqueous Na₂S₂O₃ solution to immediately neutralize unreacted ICl.

  • Validation Check: The absence of a temperature gradient across the tubular coil confirms complete exotherm dissipation. HPLC analysis of the effluent will confirm >95% mono-iodination due to the isothermal profile.

Part 4: Quantitative Data Summaries

The following table synthesizes the thermodynamic control and yield differences between Batch and Continuous Flow paradigms for electrophilic iodination based on empirical process data [2].

ParameterTraditional Batch ReactorContinuous Flow MicroreactorCausality / Mechanism
Surface-to-Volume Ratio ~5 m²/m³>5,000 m²/m³Flow reactors provide massive surface area for instant heat transfer.
Max Temp Spike (ΔT) +25°C to +40°C< 2°C (Isothermal)Rapid dissipation prevents localized hot spots in flow.
Mono : Di-iodo Ratio 5 : 2 (Poor Selectivity)> 99 : 1 (High Selectivity)Isothermal conditions prevent the activation energy for di-iodination from being reached.
Mixing Time Seconds to MinutesMillisecondsT-mixers prevent localized high concentrations of the electrophile.
Safety Profile High Risk (Thermal Runaway)Low Risk (Minimal Hold-Up)Flow systems contain milligrams of reactive intermediates at any given time.

Part 5: Visualizations of Reaction Logic and Workflows

Diagram 1: Sandmeyer Iodination Exotherm Control Logic

This diagram illustrates the causal relationship between addition strategies and thermal safety in diazonium iodination.

SandmeyerControl Start Cold Diazonium Salt (0-5°C) Decision Addition Strategy Start->Decision Standard Standard Addition (Add KI to Diazonium) Decision->Standard High Risk Reverse Reverse Addition (Add Diazonium to KI) Decision->Reverse Best Practice Accumulation Reagent Accumulation Delayed Exotherm Standard->Accumulation InstantRxn Instantaneous Reaction Steady Heat Load Reverse->InstantRxn Runaway Thermal Runaway & Violent N2 Evolution Accumulation->Runaway Cooling Overwhelmed Controlled Controlled Exotherm & Safe N2 Venting InstantRxn->Controlled Cooling Maintained

Caption: Logical pathways of exotherm management in Sandmeyer iodinations comparing addition strategies.

Diagram 2: Continuous Flow Electrophilic Iodination Setup

This diagram maps the physical workflow of a continuous flow system designed to mitigate halogenation exotherms.

FlowSetup PumpA Pump A Substrate in MeCN Mixer T-Mixer (Millisecond Mixing) PumpA->Mixer PumpB Pump B ICl in MeCN PumpB->Mixer Reactor Tubular Microreactor (Isothermal, 10°C) Mixer->Reactor Rapid Exotherm Generation Quench In-Line Quench (Na2S2O3) Reactor->Quench Heat Dissipated Instantly Product Mono-Iodinated Product Collection Quench->Product Safe Effluent

Caption: Continuous flow microreactor configuration for safe, isothermal electrophilic iodination.

References

  • Cantillo, D., & Kappe, C. O. "Halogenation of organic compounds using continuous flow and microreactor technology." Reaction Chemistry & Engineering, Royal Society of Chemistry, 2017. Available at:[Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Available at:[Link]

  • US Patent US8614362B2. "Process for preparing iodinated aromatic compounds." Google Patents.

Reference Data & Comparative Studies

Validation

Comparative Reactivity of Vinyl Iodides vs. Vinyl Bromides in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist, selecting the appropriate vinyl halide electrophile is one of the most critical decisions in designing a scalable and efficient cross-coupling workflow. While both vinyl iodides and vin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate vinyl halide electrophile is one of the most critical decisions in designing a scalable and efficient cross-coupling workflow. While both vinyl iodides and vinyl bromides serve as ubiquitous precursors in carbon-carbon bond-forming reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings), their kinetic profiles, thermodynamic stabilities, and operational requirements differ vastly.

This guide deconstructs the causality behind these differences, offering field-proven insights and experimental methodologies to optimize your synthetic pathways.

Thermodynamic and Kinetic Causality: The Oxidative Addition Paradigm

The fundamental divergence in reactivity between vinyl iodides and vinyl bromides stems from the first step of the palladium catalytic cycle: oxidative addition . In this step, the low-valent Pd(0) species inserts into the carbon-halogen (C–X) bond.

The thermodynamics of the C–X bond dictate the activation energy required for this insertion. The C–I bond is significantly weaker, with a bond dissociation energy (BDE) of approximately 57.6 kcal/mol, compared to the C–Br bond at 72.1 kcal/mol . This ~14.5 kcal/mol difference means that oxidative addition into a vinyl iodide is highly exothermic and kinetically rapid, often occurring instantaneously at room temperature.

Furthermore, iodine is a larger, more polarizable atom than bromine. This "softness" facilitates a stronger pre-coordination complex with the "soft" Pd(0) center, accelerating the insertion process. Consequently, oxidative addition is rarely the rate-determining step (RDS) for vinyl iodides, whereas it frequently dictates the overall reaction rate for vinyl bromides.

G2 Pd0 Pd(0) Catalyst VinylI Vinyl Iodide Pd0->VinylI Exothermic (~57.6 kcal/mol) VinylBr Vinyl Bromide Pd0->VinylBr Endothermic/Slow (~72.1 kcal/mol) PdII_I Pd(II)-I Complex (Rapid) VinylI->PdII_I PdII_Br Pd(II)-Br Complex (Rate-Limiting) VinylBr->PdII_Br Transmetalation Transmetalation & Reductive Elimination PdII_I->Transmetalation PdII_Br->Transmetalation Transmetalation->Pd0 Product Release

Palladium catalytic cycle highlighting the kinetic divergence during oxidative addition.

The Reactivity Hierarchy and Chemoselectivity

The established empirical hierarchy for oxidative addition in cross-coupling is: Vinyl Iodide ≥ Vinyl Triflate > Vinyl Bromide > Vinyl Chloride >> Aryl Halides .

This pronounced reactivity gradient enables chemoselective cross-coupling . If a bifunctional substrate contains both a vinyl iodide and a vinyl bromide moiety, a palladium catalyst will selectively undergo oxidative addition at the C–I bond under mild conditions (e.g., room temperature). The C–Br bond remains completely intact for subsequent, orthogonal functionalization .

G1 Start Bifunctional Substrate (Contains C-I and C-Br) Step1 Mild Coupling (RT) e.g., Pd(PPh3)4 Start->Step1 Fast C-I Oxidative Addition Intermediate Monocoupled Product (C-Br Intact) Step1->Intermediate Step2 Forced Coupling (80°C) e.g., Pd/XPhos Intermediate->Step2 Slow C-Br Oxidative Addition Final Fully Functionalized Product Step2->Final

Chemoselective cross-coupling workflow exploiting the reactivity difference between C-I and C-Br.

Comparative Data: Vinyl Iodide vs. Vinyl Bromide

To streamline decision-making in route scouting, the following table synthesizes the operational and physicochemical differences between the two halides.

ParameterVinyl IodideVinyl Bromide
Bond Dissociation Energy (BDE) 57.6 kcal/mol 72.1 kcal/mol
Oxidative Addition Kinetics Extremely Fast (Rarely the RDS)Moderate to Slow (Often the RDS)
Typical Operating Temperature 0 °C to 25 °C (Mild)60 °C to 100 °C (Heating required)
Ligand Requirements Standard phosphines (e.g., PPh₃, dppf)Bulky, electron-rich (e.g., XPhos, P(t-Bu)₃)
Chemical Stability Low (Light/heat sensitive; prone to deiodination)High (Robust under ambient conditions)
Polymerization Risk Low (Decomposes rather than polymerizing) Moderate
Cost & Availability Generally higher cost, fewer commercial optionsLower cost, widely commercially available
Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal monitoring and specific catalyst-ligand pairings optimized for the respective halide's reactivity profile.

Protocol A: Chemoselective Sonogashira Coupling of a Vinyl Iodide (Mild Conditions)

Objective: To couple a terminal alkyne to a vinyl iodide while preserving other halogen moieties (e.g., an aryl or vinyl bromide) in the same molecule. Rationale: Leveraging the weak C–I bond, this reaction is run at room temperature to selectively activate the iodide and completely suppress C–Br activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add the vinyl iodide substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Solvent & Base: Add degassed THF (0.2 M) and anhydrous triethylamine (2.0 equiv). The solution will typically turn pale yellow.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring (Self-Validation): Stir at 25 °C. Monitor the reaction via TLC (UV/Iodine stain) and GC-MS. The rapid disappearance of the starting material mass and the appearance of the coupled product mass—without debromination side-products—validates chemoselectivity. The reaction is typically complete within 1–2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of a Vinyl Bromide (Forced Conditions)

Objective: To couple a vinyl bromide with an aryl boronic acid. Rationale: Due to the higher BDE of the C–Br bond, oxidative addition must be forced using elevated temperatures and a more electron-rich ligand system to lower the activation barrier.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the vinyl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Base & Solvent: Add finely milled K₃PO₄ (2.0 equiv). Introduce a degassed mixture of Toluene/H₂O (10:1, 0.2 M).

  • Activation: Seal the vessel and heat to 80–90 °C using an oil bath or heating block.

  • Reaction Monitoring (Self-Validation): Sample the organic layer at 2-hour intervals for HPLC or GC-MS analysis. The use of an internal standard (e.g., dodecane) is highly recommended to precisely track conversion versus the protodeboronation of the boronic acid. A color shift to dark black often indicates catalyst degradation (palladium black precipitation) if the reaction stalls.

  • Workup: Cool to room temperature, dilute with water, extract with DCM, and filter through a pad of Celite to remove palladium black before chromatography.

References
  • Vinyl iodide functional group Wikipedia URL:[Link]

  • Sonogashira Coupling Chemistry LibreTexts URL:[Link]

  • Sonogashira coupling Wikipedia URL:[Link]

Comparative

A Comparative Guide to Iodotrimethylsilane-Mediated Reactions for the Modern Organic Chemist

For researchers, medicinal chemists, and professionals in drug development, the strategic cleavage of ether and ester functionalities is a cornerstone of complex molecule synthesis. The selection of the appropriate reage...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic cleavage of ether and ester functionalities is a cornerstone of complex molecule synthesis. The selection of the appropriate reagent is paramount, balancing reactivity, selectivity, and functional group tolerance. Iodotrimethylsilane (TMSI) has long been a powerful tool in the synthetic chemist's arsenal for these transformations. This guide provides an in-depth, objective comparison of TMSI with its common alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Iodotrimethylsilane: A Versatile Reagent for C-O Bond Cleavage

Iodotrimethylsilane is a highly effective reagent for the dealkylation of ethers and esters, a critical step in deprotection strategies and the synthesis of complex intermediates.[1] Its reactivity stems from the potent combination of a hard Lewis acidic silicon center and a soft, highly nucleophilic iodide ion. However, TMSI is also known for its moisture sensitivity and cost, which has led to the widespread use of alternatives.[2]

The Underlying Mechanism of TMSI-Mediated Ether Cleavage

The cleavage of ethers by TMSI is presumed to proceed through the formation of a trimethylsilyl oxonium ion intermediate.[3] This is followed by a nucleophilic attack of the iodide ion on the carbon of the ether, leading to the formation of a trimethylsilyl ether and an alkyl iodide. The reaction is typically driven by the formation of the strong silicon-oxygen bond.

The trimethylsilyl ether can then be readily hydrolyzed to the corresponding alcohol upon aqueous workup. The general mechanism is depicted below:

TMSI_Ether_Cleavage_Mechanism cluster_step1 Step 1: Oxonium Ion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis R-O-R' R-O-R' (Ether) Oxonium_Ion [R-O(TMS)-R']⁺ I⁻ R-O-R'->Oxonium_Ion Coordination TMSI TMS-I TMSI->Oxonium_Ion Silyl_Ether R-O-TMS Oxonium_Ion->Silyl_Ether SN2 Attack by I⁻ Alkyl_Iodide R'-I Oxonium_Ion->Alkyl_Iodide Alcohol R-OH Silyl_Ether->Alcohol H₂O TMS-OH TMS-OH Silyl_Ether->TMS-OH

Mechanism of TMSI-mediated ether cleavage.

Head-to-Head Comparison: TMSI vs. Key Alternatives

The choice of reagent for ether and ester cleavage often comes down to a trade-off between reactivity, selectivity, and practicality. The two most common alternatives to neat TMSI are Boron Tribromide (BBr₃) and the in situ generation of TMSI from Chlorotrimethylsilane (TMSCl) and Sodium Iodide (NaI).

Boron Tribromide (BBr₃): The Powerhouse

BBr₃ is a potent Lewis acid widely used for the cleavage of ethers, particularly aryl methyl ethers.[4][5] Its high reactivity allows for dealkylation at low temperatures, often starting at -78 °C.[4] However, this reactivity can also lead to a lack of selectivity in polyfunctional molecules.[4]

In Situ TMSI Generation: The Practical Choice

The combination of TMSCl and NaI in a suitable solvent like acetonitrile generates TMSI in situ.[6] This method is often more convenient and cost-effective than using pre-prepared TMSI, which can degrade upon storage.[2] Interestingly, the reactivity of in situ generated TMSI can differ from that of the neat reagent. For ether cleavage, the TMSCl/NaI system is often more reactive, while for ester cleavage, it can be slower.[6]

Performance Data at a Glance

The following table summarizes the performance of TMSI and its alternatives in the deprotection of a common substrate, cyclohexyl methyl ether.

ReagentSubstrateConditionsTimeYield (%)Reference
TMSI Cyclohexyl methyl etherCHCl₃, Pyridine, 60°C64 h95 (as silyl ether)[3][7]
BBr₃ Butyl methyl etherNeat, RTNot specifiedGood (product is butanol)[8]
TMSCl/NaI AnisoleAcetonitrile, reflux8-10 hHigh[6]

Deep Dive: Mechanistic Nuances and Causality

While the general mechanism of TMSI is relatively straightforward, the reactivity of BBr₃ is more complex. Recent studies suggest that the long-assumed unimolecular Sₙ1/Sₙ2-type cleavage after initial Lewis acid-base adduct formation may not be the sole pathway. For many ethers, a novel bimolecular mechanism involving two ether-BBr₃ adducts is proposed, where one acts as a bromide donor.[9] This has significant implications for sterically hindered substrates where the approach of a second bulky adduct may be restricted.

The enhanced reactivity of the in situ TMSCl/NaI system for ether cleavage is thought to be due to an ionic mechanism catalyzed by the iodide ion.[6] Conversely, the slower cleavage of esters with this system suggests a different mechanistic pathway is at play for this substrate class.[6]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed step-by-step protocols for the cleavage of a methyl ether using both TMSI and BBr₃ are presented below.

Protocol 1: Cleavage of Cyclohexyl Methyl Ether with Iodotrimethylsilane

This procedure is adapted from Organic Syntheses.[3]

Workflow Diagram:

TMSI_Protocol_Workflow Start Start Setup Oven-dried flask under N₂ Start->Setup Reagents Add Cyclohexyl methyl ether, CHCl₃, and Pyridine Setup->Reagents Add_TMSI Inject freshly prepared TMSI Reagents->Add_TMSI React Heat at 60°C for 64 hours Add_TMSI->React Quench Add anhydrous methanol React->Quench Workup Remove volatiles, add ether, filter pyridinium hydroiodide Quench->Workup Isolate Concentrate filtrate to obtain crude product Workup->Isolate End End Isolate->End

Workflow for TMSI-mediated ether cleavage.

Step-by-Step Methodology:

  • Charge a 25-mL, oven-dried, round-bottomed flask with 1.722 g (0.01524 mole) of cyclohexyl methyl ether.

  • Purge the flask with nitrogen and seal it with a rubber septum.

  • Using oven-dried syringes, inject 4 mL of chloroform and 0.5 g (0.5 mL, 0.006 mole) of pyridine into the flask.

  • Inject 4.8 g (3.5 mL, 0.024 mole) of freshly prepared iodotrimethylsilane. A slight yellow color and a precipitate will appear.

  • Heat the mixture without stirring at 60°C for 64 hours.

  • After the reaction is complete, add 2 mL of anhydrous methanol and cool the mixture to room temperature.

  • Remove the volatile components on a rotary evaporator.

  • Add approximately 10 mL of anhydrous diethyl ether and filter the resulting suspension to remove pyridinium hydroiodide.

  • Wash the flask and the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate on a rotary evaporator to yield the crude trimethylsilyl ether.

Protocol 2: Demethylation of 3,3'-Dimethoxybiphenyl with Boron Tribromide

This procedure is adapted from Organic Syntheses.[5]

Workflow Diagram:

BBr3_Protocol_Workflow Start Start Setup Dissolve substrate in CH₂Cl₂ and cool to -80°C Start->Setup Add_BBr3 Add BBr₃ solution dropwise Setup->Add_BBr3 React Allow to warm to RT overnight Add_BBr3->React Hydrolyze Carefully add water React->Hydrolyze Extract Add ether, separate layers, extract with NaOH Hydrolyze->Extract Neutralize_Isolate Neutralize alkaline extract, extract with ether, dry, and concentrate Extract->Neutralize_Isolate End End Neutralize_Isolate->End

Workflow for BBr₃-mediated ether cleavage.

Step-by-Step Methodology:

  • Dissolve 8 g (0.037 mole) of 3,3'-dimethoxybiphenyl in 120 mL of methylene chloride in a 250-mL conical flask.

  • Cool the flask in an acetone-dry ice bath to -80°C and fit it with an air condenser.

  • Carefully add a solution of 15.9 g (6.0 mL, 0.063 mole) of boron tribromide in 40 mL of methylene chloride to the stirred solution through the condenser. A white precipitate will form.

  • Allow the reaction mixture to warm to room temperature overnight with stirring, resulting in a clear, brownish-yellow solution.

  • Hydrolyze the reaction mixture by carefully shaking with 130 mL of water, which will precipitate a white solid.

  • Dissolve the solid by adding 500 mL of ether.

  • Separate the organic layer and extract it with 240 mL of 2N sodium hydroxide.

  • Neutralize the alkaline extract with dilute hydrochloric acid and extract with 300 mL of ether.

  • Dry the ether extract over anhydrous magnesium sulfate and remove the ether under reduced pressure to yield the crude product.

Functional Group Compatibility: A Critical Consideration

The choice of deprotection agent is often dictated by the other functional groups present in the molecule. The following table provides a general overview of the compatibility of common functional groups with TMSI, BBr₃, and in-situ generated TMSI.

Functional GroupTMSIBBr₃TMSCl/NaIComments
Esters CleavedCan be cleaved, especially at higher temperatures[10]Cleaved (slower than neat TMSI)[6]TMSI is a potent reagent for ester dealkylation.[1]
Amides Generally stableGenerally stableGenerally stable
Ketones Generally stableGenerally stableGenerally stable
Aldehydes Generally stableGenerally stableGenerally stable
Nitriles Generally stableGenerally stableGenerally stable
Alkenes/Alkynes Generally stableGenerally stableGenerally stable
Benzyl Ethers Rapidly cleaved[3]Rapidly cleavedRapidly cleaved[6]Benzyl ethers are particularly labile to these reagents.
Silyl Ethers StableStableStableOrthogonal deprotection is possible.
Methylenedioxy StableDoes not effect cleavage[5]StableBBr₃ is known for its selectivity in this regard.

Note: The reactivity and selectivity can be highly dependent on the specific substrate and reaction conditions. It is always advisable to perform a small-scale test reaction.

Conclusion: Selecting the Right Tool for the Job

Iodotrimethylsilane and its alternatives are powerful reagents for the cleavage of ethers and esters, each with its own set of advantages and disadvantages.

  • Iodotrimethylsilane (TMSI) offers a good balance of reactivity and is effective for a wide range of substrates. Its primary drawbacks are its cost and moisture sensitivity.

  • Boron Tribromide (BBr₃) is a highly reactive reagent that is particularly effective for the dealkylation of aryl methyl ethers, even at low temperatures. However, its high reactivity can lead to a lack of selectivity.

  • In situ generation of TMSI (TMSCl/NaI) provides a convenient and cost-effective alternative to neat TMSI. Its reactivity profile differs from neat TMSI, being more reactive for ethers and less so for esters.

By understanding the mechanistic underpinnings and carefully considering the substrate and desired outcome, researchers can make an informed decision on the optimal reagent for their specific synthetic challenge.

References

  • Vaia. (n.d.). Q16P Boron tribromide (BBr3)cleaves ... [FREE SOLUTION]. Retrieved from [Link]

  • Jung, M. E., & Lyster, M. A. (1979). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Organic Syntheses, 59, 35. doi:10.15227/orgsyn.059.0035
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 49, 50. doi:10.15227/orgsyn.049.0050
  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 62.1 Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry, 44(8), 1247–1251. doi:10.1021/jo01322a012
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]

  • Silva, C. S. e, & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry – A European Journal, 19(44), 14746–14752. doi:10.1002/chem.201301822
  • Organic Syntheses. (n.d.). CLEAVAGE OF METHYL ETHERS WITH IODOTRIMETHYLSILANE: CYCLOHEXANOL FROM CYCLOHEXYL METHYL ETHER. Retrieved from [Link]

  • Karaman, R. (2016, March 17). Easy Ether cleavage. Retrieved from [Link]

Sources

Validation

Confirming stereochemistry of products from 3-Iodo-3-trimethylsilylprop-2-en-1-ol

An In-Depth Guide to Confirming the Stereochemistry of Products from 3-Iodo-3-trimethylsilylprop-2-en-1-ol For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Confirming the Stereochemistry of Products from 3-Iodo-3-trimethylsilylprop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for unambiguously determining the stereochemistry of reaction products derived from the versatile building block, 3-Iodo-3-trimethylsilylprop-2-en-1-ol. The stereochemical integrity of a molecule, particularly the geometry of a double bond, is paramount in drug development and materials science, as it profoundly influences biological activity, physical properties, and synthetic utility. This guide moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Strategic Importance of 3-Iodo-3-trimethylsilylprop-2-en-1-ol

3-Iodo-3-trimethylsilylprop-2-en-1-ol is a trifunctional reagent of significant synthetic potential. Its value lies in the orthogonal reactivity of its three key functional groups: a primary allylic alcohol, a vinyl iodide, and a vinylsilane. This arrangement allows for a variety of selective transformations.

  • The Vinyl Iodide: This group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings. These reactions are foundational for constructing complex carbon-carbon bonds.[1]

  • The Vinylsilane: The trimethylsilyl (TMS) group can participate in reactions like protodesilylation, halodesilylation, or Hiyama coupling. It also acts as a powerful stereodirecting group.

  • The Allylic Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or undergo etherification and esterification, providing another handle for molecular elaboration.

Crucially, the trisubstituted double bond exists as one of two geometric isomers: (E) or (Z). The stereochemical outcome of reactions involving this substrate is often dictated by the initial geometry of the double bond. Many modern synthetic reactions, particularly palladium-catalyzed cross-couplings, are stereospecific, proceeding with retention of the alkene geometry.[2][3] Therefore, confirming the stereochemistry of the final product is not merely a characterization step but a critical validation of the entire synthetic design.

Common Reaction Pathways and Stereochemical Considerations

The reactions of 3-Iodo-3-trimethylsilylprop-2-en-1-ol can be broadly categorized, with each pathway presenting a specific stereochemical question. The primary concern is whether the reaction proceeds with retention, inversion, or loss of the initial double bond geometry.

cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Products start 3-Iodo-3-trimethylsilylprop-2-en-1-ol (E or Z isomer) coupling Cross-Coupling (e.g., Suzuki, Stille) start->coupling silyl Vinylsilane Reaction (e.g., Halodesilylation) start->silyl alcohol Alcohol Derivatization (e.g., Oxidation) start->alcohol prod_coupling Coupled Product coupling->prod_coupling Stereochemistry Retained? prod_silyl Desilylated/Halogenated Product silyl->prod_silyl Stereochemistry Retained? prod_alcohol Derivatized Product alcohol->prod_alcohol Stereochemistry Unaffected?

Caption: Key reaction pathways for 3-Iodo-3-trimethylsilylprop-2-en-1-ol.

A Comparative Guide to Stereochemical Confirmation

No single technique is universally applicable. A multi-faceted approach, combining spectroscopic and, if possible, crystallographic methods, provides the most reliable confirmation. The following sections compare the utility of primary analytical techniques for differentiating (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR is the most powerful and readily available tool for determining stereochemistry in solution.[4] For products derived from 3-Iodo-3-trimethylsilylprop-2-en-1-ol, both ¹H and 2D NMR experiments are invaluable.

Expertise & Causality: The spatial arrangement of atoms in (E) and (Z) isomers results in measurably different magnetic environments for the nuclei. This difference is manifested in two key parameters: the vicinal coupling constant (³JHH) and the Nuclear Overhauser Effect (NOE).

  • ¹H NMR - Chemical Shift and Coupling Constants:

    • Chemical Shift (δ): The chemical shift of the vinylic proton is a primary indicator. Due to the anisotropic effect of the substituents, the vinylic proton's resonance will differ between the two isomers. Similarly, the chemical shift of the protons on the carbon bearing the alcohol (the CH₂OH group) will be distinct.

    • Coupling Constants (J): For geometric isomers of alkenes, the magnitude of the three-bond coupling constant between vinylic protons (³JHH) is highly diagnostic: typically ~12-18 Hz for trans protons and ~6-12 Hz for cis protons.[4] While this specific substrate has only one vinylic proton, four-bond couplings (⁴J) between the vinylic proton and the allylic CH₂ protons can sometimes provide clues, though these are generally small (< 3 Hz) and less reliable for definitive assignment.

  • 2D NOE Spectroscopy (NOESY/ROESY): The Definitive Solution-State Method The Nuclear Overhauser Effect is a through-space correlation where irradiation of one proton enhances the signal of another proton if they are close in space (typically < 5 Å).[4] This is the most unambiguous NMR method for assigning the stereochemistry of trisubstituted alkenes.

    • For the (Z) -isomer , the vinylic proton and the trimethylsilyl (TMS) group are on the same side of the double bond. A clear NOE correlation is expected between the vinylic proton and the protons of the TMS group.

    • For the (E) -isomer , the vinylic proton and the CH₂OH group are on the same side. An NOE correlation will be observed between the vinylic proton and the protons of the CH₂OH group.

Caption: Expected NOE correlations for (Z) and (E) isomers.

Data Summary Table

ParameterExpected Observation for (Z)-IsomerExpected Observation for (E)-IsomerRationale
¹H δ (Vinylic-H) VariesVaries (distinct from Z)Different electronic environment due to substituent proximity.
¹H δ (CH₂OH) VariesVaries (distinct from Z)Different electronic environment.
NOE Correlation Vinylic-H ↔ TMS Protons Vinylic-H ↔ CH₂OH Protons Proximity of groups on the same side of the double bond.
Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

For any novel compound, SCXRD provides the most definitive and unambiguous structural proof, including relative and absolute stereochemistry.[5][6]

Trustworthiness: Unlike spectroscopic methods which rely on interpretation of effects, SCXRD provides a direct 3D map of electron density in the crystal lattice, from which atomic positions, bond lengths, and bond angles can be calculated with high precision. This directly reveals the E or Z geometry.

Limitations & Solutions:

  • Requirement: The primary limitation is the need for a single, well-ordered crystal of sufficient size and quality. Many products, especially post-chromatography, are oils or amorphous solids.

  • Experimental Strategy: If a product is an oil, derivatization to a crystalline solid (e.g., forming a benzoate or p-nitrobenzoate ester from the alcohol) can be an effective strategy. Co-crystallization with a suitable host molecule is another advanced technique to induce crystallization.[7]

Chromatographic Methods: Separation and Inference

While not a direct method for structural assignment, HPLC is a powerful tool for separating geometric isomers and assessing isomeric purity.[8]

  • E/Z Diastereomer Separation: Geometric isomers are diastereomers and thus have different physical properties, including polarity and shape.[9] This difference is often sufficient to allow for their separation using standard normal-phase (silica) or reversed-phase (C18) HPLC. A well-resolved separation of two isomers, followed by characterization of each peak by NMR, confirms the presence of both and allows for quantification of the isomeric ratio.

  • Enantiomer Separation (Chiral HPLC): If a reaction introduces a new chiral center into the molecule, the resulting enantiomers cannot be separated by standard HPLC.[10] In this case, chiral HPLC, which uses a chiral stationary phase (CSP), is required to resolve the enantiomers.[11] This is essential for determining enantiomeric excess (ee).

Experimental Protocols

A self-validating workflow integrates synthesis, purification, and multi-modal analysis.

Workflow for Stereochemical Confirmation

start Synthesize Product from 3-Iodo-3-trimethylsilylprop-2-en-1-ol purify Purify via Column Chromatography start->purify hplc Analyze by HPLC (Assess Isomeric Purity) purify->hplc xray_decision Is Product Crystalline? purify->xray_decision nmr Acquire ¹H and ¹³C NMR hplc->nmr decision Is Stereochemistry Clear? nmr->decision noesy Acquire 2D NOESY/ROESY decision->noesy No / Ambiguous final_structure Assign Final Structure and Isomeric Ratio decision->final_structure Yes noesy->final_structure xray_decision->nmr No xray Perform SCXRD Analysis xray_decision->xray Yes xray->final_structure Gold Standard Confirmation

Caption: A robust workflow for product analysis and stereochemical assignment.

Protocol 1: 2D NOESY for Stereochemical Assignment

Causality: This protocol is designed to maximize the chance of observing the key through-space correlations that differentiate the (E) and (Z) isomers.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent can sometimes affect conformational preferences and should be noted.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Thoroughly degas the sample by bubbling a slow stream of nitrogen or argon through the solution for several minutes, or by using freeze-pump-thaw cycles. This is critical as dissolved paramagnetic oxygen can quench the NOE effect.

  • NMR Spectrometer Setup:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the key protons: the vinylic proton, the CH₂OH protons, and the TMS protons.

    • Use a standard noesygpph (or similar) pulse sequence available on the spectrometer.

    • Set the mixing time (d8 in Bruker language) to a value appropriate for a small molecule, typically between 300 ms and 800 ms. An array of mixing times can be beneficial. A good starting point is a mixing time approximately equal to the T₁ of the protons of interest.

  • Data Acquisition & Processing:

    • Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. This may take several hours.

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Phase the spectrum carefully in both dimensions.

  • Analysis:

    • Look for cross-peaks that connect protons which are close in space.

    • Confirmation of (Z) -Isomer: A cross-peak between the vinylic proton signal and the TMS proton signal.

    • Confirmation of (E) -Isomer: A cross-peak between the vinylic proton signal and the CH₂OH proton signals.

Protocol 2: General Method for Obtaining X-Ray Quality Crystals

Causality: Crystallization is the process of slowly forming a well-ordered solid-state lattice. The key is to find conditions where the molecule prefers to pack in a regular array rather than crash out of solution as an amorphous solid.

  • Purity is Paramount: Ensure the sample is of the highest possible purity (>98% by HPLC and NMR). Impurities can inhibit crystal growth.

  • Solvent Screening:

    • Dissolve a small amount of the compound (2-5 mg) in a good solvent (e.g., ethyl acetate, dichloromethane, acetone) at a high concentration.

    • Use a variety of techniques to slowly decrease the solubility:

      • Slow Evaporation: Place the solution in a small vial, cover with a cap that has a pinhole, and leave undisturbed.

      • Vapor Diffusion (Solvent/Anti-Solvent): Place the vial from the previous step inside a larger, sealed jar containing a poor solvent ("anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane). The anti-solvent vapor will slowly diffuse into the vial, reducing the compound's solubility and promoting crystallization.

      • Cooling: Slowly cool a saturated solution from room temperature or a slightly elevated temperature.

  • Crystal Harvesting: Once crystals appear, carefully remove a well-formed single crystal using a cryo-loop and immediately flash-cool it in a stream of cold nitrogen on the diffractometer for analysis.[6]

References

  • Seidler, G., et al. (2023). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. RSC.
  • Corbett, M. T., et al. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes.
  • (2025).
  • Various Authors. Vinyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.
  • Wikipedia contributors. Vinyl iodide functional group. Wikipedia.
  • Reddy, T. M., et al. (2018). Vinylsilanes in Highly Diastereo- and Regio-Selective Synthesis of Dihydropyrans. PMC.
  • Benchchem. 2-[(Trimethylsilyl)methyl]-3-iodopropene. Benchchem.
  • Sumika Chemical Analysis Service.
  • Gilar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • ResearchGate. Assignment of alkene geometry using a combination of X-ray crystallography and correlated ¹H and ¹³C chemical shift patterns.
  • Al-Ghanim, A. M. (2021).
  • Vetticatt, M. J. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
  • Veranova.
  • Yashima, E., et al. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, RSC Publishing.
  • Dolan, J. W. (2023).
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Dube, H., et al. (2020).
  • Uenishi, J. STEREOCHEMISTRY II. slideplayer.com.
  • Uttarakhand Open University. UNIT-1 – Stereochemistry-I – SCYA5203. uou.ac.in.
  • University of Calgary. Stereochemistry. chem.ucla.edu.

Sources

Validation

Kinetic Analysis and Performance Comparison of 3-Iodo-3-trimethylsilylprop-2-en-1-ol in Cross-Coupling Workflows

Executive Summary In the synthesis of complex polyenes and stereodefined allylic systems, the selection of the vinylic halide precursor dictates both the reaction velocity and the stereochemical fidelity of the cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex polyenes and stereodefined allylic systems, the selection of the vinylic halide precursor dictates both the reaction velocity and the stereochemical fidelity of the cross-coupling event. 3-Iodo-3-trimethylsilylprop-2-en-1-ol (CAS: 105575-91-5 for the Z-isomer)[1] serves as a highly specialized bifunctional building block. By combining a highly reactive vinylic carbon-iodine bond with a sterically demanding trimethylsilyl (TMS) group, this substrate offers orthogonal reactivity that outperforms standard vinylic bromides or unsubstituted vinylic iodides in palladium-catalyzed Suzuki-Miyaura and Stille couplings. This guide provides a rigorous kinetic comparison of this substrate against its structural alternatives, supported by mechanistic analysis and self-validating experimental protocols.

Mechanistic Causality: The Interplay of Electronics and Sterics

As a Senior Application Scientist, it is critical to look beyond end-point yields and understand the thermodynamic and kinetic drivers of the catalytic cycle. The performance of 3-Iodo-3-trimethylsilylprop-2-en-1-ol is governed by two opposing but synergistic forces:

  • Electronic Activation via the C-I Bond: The oxidative addition (OA) of zerovalent palladium to vinylic halides is typically the rate-determining step (RDS) for chlorides and bromides. However, the carbon-iodine bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~285 kJ/mol). This facilitates a nearly instantaneous oxidative addition to Pd(0)[2], generating the active Pd(II) intermediate without the need for elevated temperatures or highly electron-rich phosphine ligands.

  • Steric Shielding via the TMS Group: While the iodo group accelerates OA, the bulky TMS group (A-value ~2.5 kcal/mol) exerts profound steric control over the subsequent transmetalation and reductive elimination steps[3]. The steric bulk restricts the rotation of the Pd(II) complex[4], effectively shutting down competitive β-hydride elimination pathways. Consequently, while the overall turnover frequency (TOF) is slightly dampened compared to unsubstituted vinylic iodides, the stereoretention of the double bond geometry approaches >99%.

Kinetic Performance: A Comparative Analysis

To objectively evaluate the kinetic profile of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol, we compare it against two benchmark alternatives in a standardized Suzuki-Miyaura coupling with phenylboronic acid (catalyzed by 5 mol% Pd(PPh₃)₄ at 25°C).

Table 1: Kinetic Parameters and Reaction Outcomes
Substrate

(M⁻¹s⁻¹)
Transmetalation RateStereoretention (%)Overall Yield (%)Primary Kinetic Bottleneck
(Z)-3-Iodo-3-TMS-prop-2-en-1-ol

Moderate >99.5% 92% Transmetalation
(Z)-3-Bromo-3-TMS-prop-2-en-1-ol

Slow>99.0%45%Oxidative Addition
(Z)-3-Iodoprop-2-en-1-ol

Fast82.0%78%Reductive Elimination

Data Interpretation: The unsubstituted iodo-alcohol exhibits the fastest oxidative addition but suffers from geometric isomerization (only 82% stereoretention) due to the lack of steric shielding. The bromo-TMS derivative is kinetically inert at room temperature. The iodo-TMS substrate provides the optimal "Goldilocks" kinetic profile: fast enough OA to proceed at room temperature, with sufficient steric hindrance to guarantee stereochemical purity.

Visualization of the Catalytic Cycle

The following diagram maps the kinetic flow of the palladium-catalyzed cross-coupling of 3-Iodo-3-trimethylsilylprop-2-en-1-ol, highlighting where the TMS group exerts its steric influence.

G Pd0 Pd(0)L_n Active Catalyst Substrate (Z)-3-Iodo-3-TMS-prop-2-en-1-ol + Pd(0) Pd0->Substrate Initiation OA_Complex Pd(II) Oxidative Addition Complex [Rapid C-I Cleavage] Substrate->OA_Complex Oxidative Addition (k_OA) TM_Complex Transmetalation Complex [Sterically Hindered by TMS] OA_Complex->TM_Complex Transmetalation (k_TM) Product Cross-Coupled Product [High Stereoretention] TM_Complex->Product Reductive Elimination (k_RE) Product->Pd0 Catalyst Regeneration

Catalytic cycle of 3-Iodo-3-trimethylsilylprop-2-en-1-ol highlighting kinetic bottlenecks.

Self-Validating Experimental Protocol: NMR Kinetic Profiling

To empirically determine the oxidative addition rate (


) of 3-Iodo-3-trimethylsilylprop-2-en-1-ol[5], we utilize a self-validating Variable Temperature Nuclear Magnetic Resonance (VT-NMR) workflow. This protocol uses an internal standard to ensure mass balance is continuously monitored, validating that signal decay is due to the reaction and not sample degradation.

Materials Required:

  • (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol (Substrate)

  • Tetrakis(triphenylphosphine)palladium(0) (Catalyst)

  • 1,3,5-Trimethoxybenzene (Internal Standard)

  • THF-d₈ (Deuterated Solvent)

  • J. Young NMR Tube

Step-by-Step Methodology:

  • Standardization & Baseline: In a nitrogen-filled glovebox, dissolve 0.10 mmol of the substrate and 0.05 mmol of 1,3,5-trimethoxybenzene in 0.5 mL of THF-d₈. Transfer to a J. Young tube. Acquire a baseline ¹H-NMR spectrum.

    • Causality: The internal standard provides a constant integration reference (δ 6.08 ppm) against the vinylic proton of the substrate (δ ~6.5 ppm), ensuring quantitative accuracy regardless of instrument shimming variations.

  • Catalyst Activation: Dissolve 0.01 mmol (10 mol%) of Pd(PPh₃)₄ in 0.1 mL of THF-d₈. Inject this into the J. Young tube at -78°C to prevent premature reaction.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer pre-equilibrated to 25°C. Initiate a kinetic array experiment, acquiring a spectrum every 60 seconds for 1 hour.

  • Data Validation (The Self-Validating Step): Plot the concentration of the starting material over time. Simultaneously, plot the sum of the starting material and the newly formed Pd(II)-complex signals.

    • Validation Criterion: The sum of these integrals relative to the internal standard must remain constant (100 ± 2%). If mass balance drops, it indicates an unmonitored side reaction (e.g., polymerization or decomposition), immediately invalidating the kinetic run and prompting a solvent/temperature adjustment.

  • Rate Calculation: Extract the pseudo-first-order rate constant (

    
    ) from the exponential decay curve of the vinylic proton signal.
    

References

  • Copper Cyanide-Catalyzed Palladium Coupling of N-tert-Butoxycarbonyl-Protected α-Lithio Amines with Aryl Iodides or Vinyl Iodides . The Journal of Organic Chemistry.[Link]

  • Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions . ACS Sustainable Chemistry & Engineering.[Link]

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site . National Institutes of Health (PMC).[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol: A Reproducibility Assessment

Introduction 3-Iodo-3-trimethylsilylprop-2-en-1-ol is a valuable trifunctional building block in organic synthesis, offering a unique combination of a nucleophilic allylic alcohol, a stereodefined vinyl iodide, and a ver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Iodo-3-trimethylsilylprop-2-en-1-ol is a valuable trifunctional building block in organic synthesis, offering a unique combination of a nucleophilic allylic alcohol, a stereodefined vinyl iodide, and a versatile vinylsilane. This guide provides a comparative analysis of two plausible synthetic protocols for its preparation, designed for researchers, scientists, and professionals in drug development. The focus is on the reproducibility of these methods, with an in-depth look at the underlying chemical principles and critical experimental parameters.

Protocol 1: Regioselective anti-Silyllithiation of Propargyl Alcohol followed by Iodination

This protocol leverages the directed metallation of propargyl alcohol to achieve a stereoselective synthesis of the target compound. The key step is the anti-silyllithiation of the triple bond, which is directed by the lithium alkoxide.

Underlying Principles

The regioselectivity of the silyllithiation is controlled by the coordination of the silyllithium reagent to the lithium alkoxide formed in situ. This coordination directs the silyl group to the carbon proximal to the alcohol, while the lithium adds to the distal carbon. This results in a vinyllithium intermediate with a defined stereochemistry, which is then quenched with an electrophilic iodine source.[1][2][3]

Experimental Protocol

Step 1: Formation of the Lithium Alkoxide

  • To a solution of propargyl alcohol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

Step 2: Silyllithiation

  • In a separate flask, prepare the silyllithium reagent (e.g., PhMe2SiLi) from the corresponding silyl chloride and lithium metal.

  • Add the freshly prepared silyllithium solution (1.1 eq) to the lithium alkoxide solution at -78 °C.

  • Allow the reaction to warm slowly to -20 °C and stir for 2-3 hours.

Step 3: Iodination

  • Cool the reaction mixture back to -78 °C.

  • Add a solution of iodine (1.2 eq) in THF dropwise until the characteristic iodine color persists.

  • Stir for an additional 30 minutes at -78 °C.

Step 4: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reproducibility Assessment

This protocol's success is highly dependent on the precise control of reaction temperatures and the quality of the organolithium reagents. The formation and handling of silyllithium reagents require experience with air- and moisture-sensitive compounds. The regioselectivity of the silyllithiation is generally high for propargylic alcohols.[1][2][3] However, side reactions such as deprotonation at the propargylic position can occur, potentially lowering the yield.

Protocol 2: Hydroboration-Zweifel Olefination of 3-Trimethylsilyl-2-propyn-1-ol

This approach utilizes the commercially available or readily synthesized 3-trimethylsilyl-2-propyn-1-ol and employs a stereoselective hydroboration followed by an iodination reaction, a sequence reminiscent of the Zweifel olefination.[4][5][6]

Underlying Principles

The hydroboration of the silyl-substituted alkyne with a bulky borane is expected to proceed with high regioselectivity, with the boron adding to the carbon distal to the bulky trimethylsilyl group. The subsequent reaction with iodine in the presence of a base proceeds via an "ate" complex, leading to a stereospecific replacement of the borane with iodine, resulting in the cis-vinyl iodide.

Experimental Protocol

Step 1: Hydroboration

  • To a solution of 3-trimethylsilyl-2-propyn-1-ol (1.0 eq)[7] in anhydrous THF at 0 °C under an inert atmosphere, add a solution of a sterically hindered borane such as dicyclohexylborane or 9-BBN (1.1 eq) in THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

Step 2: Zweifel Olefination

  • Cool the reaction mixture to 0 °C.

  • Add a solution of sodium methoxide in methanol (3.0 eq).

  • Add a solution of iodine (1.2 eq) in THF dropwise.

  • Stir the reaction at room temperature for 2 hours.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reproducibility Assessment

This protocol is likely to be more reproducible for chemists less experienced with organolithium chemistry. The starting material, 3-trimethylsilyl-2-propyn-1-ol, is commercially available. The hydroboration of silylacetylenes is a well-established and generally high-yielding reaction. The Zweifel olefination is a powerful method for the stereoselective synthesis of alkenes.[4][5][6] The stereochemical outcome is highly predictable. Potential challenges include the handling of the borane reagents and ensuring the complete consumption of the intermediate vinylborane before iodination to avoid side products.

Comparative Analysis

ParameterProtocol 1: SilyllithiationProtocol 2: Hydroboration-Zweifel Olefination
Starting Material Propargyl alcohol3-Trimethylsilyl-2-propyn-1-ol
Key Reagents n-Butyllithium, Silyllithium, IodineHindered Borane, Sodium Methoxide, Iodine
Stereoselectivity High (anti-addition)High (syn-hydroboration, retention)
Reproducibility Moderate; sensitive to reagent quality and temperature control.High; relies on well-established reactions.
Safety Requires handling of pyrophoric organolithiums and reactive metals.Requires handling of air-sensitive boranes.
Potential Yield Moderate to GoodGood to Excellent

Visualizing the Workflows

Protocol1 cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_product Final Product Propargyl_Alcohol Propargyl Alcohol Alkoxide Lithium Alkoxide Formation (n-BuLi, THF, -78°C) Propargyl_Alcohol->Alkoxide Silyllithiation Silyllithiation (PhMe2SiLi, THF) Alkoxide->Silyllithiation Iodination Iodination (I2, THF, -78°C) Silyllithiation->Iodination Product1 3-Iodo-3-trimethylsilyl- prop-2-en-1-ol Iodination->Product1 Protocol2 cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_product Final Product Silyl_Propargyl_Alcohol 3-Trimethylsilyl-2-propyn-1-ol Hydroboration Hydroboration (9-BBN, THF) Silyl_Propargyl_Alcohol->Hydroboration Zweifel Zweifel Olefination (NaOMe, I2, THF) Hydroboration->Zweifel Product2 3-Iodo-3-trimethylsilyl- prop-2-en-1-ol Zweifel->Product2

Caption: Workflow for Protocol 2: Zweifel Olefination.

Conclusion

Both presented protocols offer viable pathways to 3-Iodo-3-trimethylsilylprop-2-en-1-ol. Protocol 1, while elegant in its atom economy, presents greater challenges in terms of handling sensitive reagents and ensuring reproducibility. Protocol 2 is likely the more robust and reproducible method for general laboratory settings, benefiting from well-established and predictable reaction steps. The choice of protocol will ultimately depend on the researcher's experience, available resources, and the desired scale of the synthesis.

References

  • 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling - PMC. (2017, July 11).
  • Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling | Organic Letters - ACS Publications. (2017, April 28).
  • 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling - Who we serve. (2017, July 11).
  • Zweifel Olefination in Natural Product Synthesis. (n.d.).
  • Synthesis of ketones and vinyl sulfides by Zweifel olefination. (n.d.).
  • 2-[(Trimethylsilyl)methyl]-3-iodopropene | 80121-73-9 | Benchchem. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. (n.d.). Retrieved from [Link]

  • 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - ChemicalBook. (n.d.).
  • Iodotrimethylsilane. (n.d.). Retrieved from [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC. (n.d.).
  • Preparation of 2-Iodo-1,3-butadienes from 1-Trimethylsilyl-2,3-butadienes and their Functionalizations - R Discovery. (1998, January 1).
  • A Simple, Two‐Step Synthesis of 3‐Iodoindoles. - ResearchGate. (2025, August 7).
  • Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization - IJFMR. (2025, November 15).
  • tris(trimethylsilyl)silane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Regioselective anti-Silyllithiation of Propargylic Alcohols - ChemRxiv. (n.d.).
  • (PDF) Regioselective anti-Silyllithiation of Propargylic Alcohols - ResearchGate. (2026, January 25).
  • Regioselective anti-Silyllithiation of Propargylic Alcohols - ChemRxiv. (n.d.).
  • Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC. (n.d.).
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.).
  • Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation of N-Alkoxypropiolamides: A Synthetic Strategy for Isoxazol-3(2H)-ones | The Journal of Organic Chemistry - ACS Publications. (2021, October 20).
  • US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents. (n.d.).
  • 3-Trimethylsilyl-2-propyn-1-ol | 5272-36-6 | TCI AMERICA. (n.d.).
  • (PDF) One-Pot Synthesis of 3-(Trimethylsilyl)propynamides - ResearchGate. (2016, November 23).

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Safety & Regulatory Compliance

Safety

3-Iodo-3-trimethylsilylprop-2-en-1-ol proper disposal procedures

Operational Guide: Proper Disposal Procedures for 3-Iodo-3-trimethylsilylprop-2-en-1-ol As a Senior Application Scientist, I frequently encounter complex bifunctional molecules that complicate standard laboratory waste s...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 3-Iodo-3-trimethylsilylprop-2-en-1-ol

As a Senior Application Scientist, I frequently encounter complex bifunctional molecules that complicate standard laboratory waste streams. 3-Iodo-3-trimethylsilylprop-2-en-1-ol (CAS: 105575-91-5 / 97632-90-1) is a prime example. This allylic alcohol contains both a heavy halogen (iodine) and an organosilicon group (trimethylsilyl). Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[1] but also poses severe risks to facility infrastructure and environmental health.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this specific compound, ensuring your laboratory maintains strict compliance while protecting personnel.

Chemical Profiling & Hazard Causality

Understanding the structural components of 3-Iodo-3-trimethylsilylprop-2-en-1-ol dictates its disposal pathway. Do not simply treat this as generic organic waste; the causality behind its classification is rooted in its functional groups:

  • The Iodine Atom (Halogen): Halogenated organic compounds exhibit high environmental persistence and toxicity[2]. During combustion, iodine generates corrosive hydrogen iodide (HI) gas. Therefore, this compound must be strictly routed to a halogenated waste stream for high-temperature incineration in specialized halogen acid furnaces[3].

  • The Trimethylsilyl (TMS) Group: Poisonous organosilicon compounds are strictly prohibited from drain disposal and are often classified under environmental "Red Lists"[4],[5]. When incinerated, silicon is oxidized to silica (SiO₂). High silica content can form abrasive ash that damages standard incinerator scrubbers. Waste management facilities must be notified of the silicon content to adjust their blending ratios.

  • The Allylic Alcohol Moiety: This reactive functional group increases the molecule's susceptibility to oxidation and degradation. It must be kept away from strong oxidizers and acids to prevent exothermic reactions within the waste container[6].

Operational Safety & Handling Precautions

Before initiating disposal, ensure the following self-validating safety system is active:

  • Ventilation: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of volatile organoiodine vapors[2].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton® or heavy-duty Nitrile—avoid thin latex), splash goggles, and a flame-resistant lab coat[2].

  • Spill Readiness: Maintain non-combustible absorbents (e.g., sand or earth) nearby. Never use combustible materials like sawdust for oxidizing or halogenated spills[2].

Step-by-Step Disposal Protocol

Step 1: Segregation into Halogenated Waste Do not mix this compound with non-halogenated solvents. Non-halogenated waste is typically burned for energy recovery, but introducing halogens ruins its fuel value, minimizes the efficiency of the burn, and violates EPA RCRA rules[7],[8]. Ensure the waste stream has a water content of less than 10% to maintain compatibility[9].

Step 2: Containerization Transfer the chemical into a high-density polyethylene (HDPE) or glass container[2]. Crucial: Avoid metal containers. Over time, trace moisture can cause the allylic iodide to slowly degrade, releasing HI which will rapidly corrode steel or aluminum. Fill the container to no more than ¾ capacity to allow for vapor expansion[10].

Step 3: EPA-Compliant Labeling Attach a hazardous waste label immediately upon adding the first drop of waste[6]. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains Iodine and Organosilicon)". Fully characterizing the waste is a strict legal requirement before offering it to a hazardous waste disposal company[6].

Step 4: Storage and Time Limits Store the sealed container in a designated secondary containment tray within a flammables cabinet, strictly segregated from incompatible materials like inorganic bases or oxidizers[6]. Request a waste pickup within 60 to 150 days of the accumulation start date, depending on your facility's generator status[10].

Spill Response Workflow

In the event of an accidental release during transfer, execute the following operational plan:

  • Evacuate & Assess: Clear the immediate area and ensure the fume hood sash is lowered to contain vapors[6].

  • Contain: Use spill control pillows or non-combustible absorbents (sand/earth) to dike the spill[6],[2].

  • Absorb & Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container[2].

  • Decontaminate: Wash the spill site with a mild detergent solution, collecting the rinsate as aqueous hazardous waste[2].

Quantitative Data & Waste Stream Compatibility

To ensure compliance with commercial wastewater and incineration facilities, adhere to the following quantitative limits when mixing 3-Iodo-3-trimethylsilylprop-2-en-1-ol with other laboratory wastes:

ParameterLimit / RequirementCausality / Rationale
Waste Classification Halogenated OrganicPrevents dioxin formation; requires halogen acid furnace,[8].
Water Content < 10% by volumeHigh water content reduces the BTU (fuel value) required for efficient incineration[9],[7].
Container Fill Level Maximum 75% (¾ full)Prevents over-pressurization from vapor expansion or accidental thermal excursions[10].
Accumulation Time 60 - 150 daysComplies with EPA RCRA satellite accumulation limits to prevent long-term degradation[10].
Drain Disposal Strictly ProhibitedOrganosilicon and halogenated compounds cause severe aquatic toxicity and violate the "Red List"[4],.

Disposal Decision Workflow

Below is the logical decision tree for processing 3-Iodo-3-trimethylsilylprop-2-en-1-ol waste to ensure operational compliance.

G Start Generate 3-Iodo-3-TMS-prop-2-en-1-ol Waste Check Is it mixed with aqueous solvent? Start->Check Aqueous Separate aqueous phase (Water must be <10%) Check->Aqueous Yes Halogenated Route to Halogenated Organic Waste Stream Check->Halogenated No Aqueous->Halogenated Container Store in HDPE/Glass (No Metal) Halogenated->Container Label Label: Hazardous Waste (Halogenated, Organosilicon) Container->Label Incineration High-Temp Incineration (Halogen Acid Furnace) Label->Incineration

Workflow for the classification and disposal of 3-Iodo-3-trimethylsilylprop-2-en-1-ol waste.

References

  • Microbiological Supply. "Laboratory Waste Guide 2024". Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Available at:[Link]

  • Waste Managed UK. "Laboratory Waste Guide 2025". Available at:[Link]

  • UW Oshkosh Environmental Health and Safety. "UWO Guide to Classifying Unwanted Materials". Available at: [Link]

  • US Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste". Available at: [Link]

  • Know More Waste. "Chemical Waste Disposal". Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Available at: [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units". Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Available at:[Link]

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